Glycine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminoacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2.ClH/c3-1-2(4)5;/h1,3H2,(H,4,5);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLXQGJVBGMLRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56-40-6 (Parent) | |
| Record name | Glycine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7064079 | |
| Record name | Glycine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Merck Index] White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Glycine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20965 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7490-95-1, 6000-43-7 | |
| Record name | Diglycine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7490-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoacetic acid hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6000-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/225ZLC74HX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Glycine Hydrochloride
Classical and Contemporary Synthesis Routes of Glycine (B1666218) Hydrochloride
The synthesis of glycine, which is then converted to glycine hydrochloride, can be achieved through several classic and modern chemical routes. These methods often start from simple, readily available precursors. This compound can be prepared by the action of hydrochloric acid on the glycine produced from these methods. orgsyn.orgchemicalbook.comlookchem.com
A traditional method for obtaining glycine involves the hydrolysis of hippuric acid. orgsyn.orgchemicalbook.comlookchem.com Hippuric acid can be readily hydrolyzed, typically by heating with a caustic alkali, to yield benzoic acid and glycine. wikipedia.org The resulting glycine can then be isolated and treated with hydrochloric acid to form this compound.
The Strecker synthesis is a prominent method for producing α-amino acids. In the case of glycine, this involves the reaction of formaldehyde (B43269) with ammonium (B1175870) cyanide, which directly produces aminoacetonitrile (B1212223). This intermediate is then hydrolyzed to give glycine. researchgate.net The hydrolysis can be performed under acidic conditions, for instance with hydrochloric acid, which directly yields this compound. google.com Alternatively, hydrolysis with barium hydroxide (B78521) followed by treatment with sulfuric acid also yields glycine. orgsyn.org
A related pathway involves methyleneaminoacetonitrile as a key intermediate. orgsyn.orgchemicalbook.comlookchem.com This compound can be formed from the reaction of formaldehyde, ammonia (B1221849), and hydrogen cyanide. nih.gov Methyleneaminoacetonitrile can then be hydrolyzed to produce glycine. orgsyn.orgnih.govajgreenchem.com For instance, hydrolysis using successive treatments with barium hydroxide and sulfuric acid is one documented method. orgsyn.org
The Gabriel synthesis provides another route to primary amines, including glycine. krayonnz.comwikipedia.orgmasterorganicchemistry.com This method utilizes potassium phthalimide (B116566), which is reacted with an alkyl halide. wikipedia.orgmasterorganicchemistry.com For glycine synthesis, potassium phthalimide is reacted with ethyl chloroacetate (B1199739) to form ethyl phthaliminoacetate. Subsequent acidic hydrolysis liberates glycine, which can be isolated as this compound. orgsyn.orgchemicalbook.comlookchem.com
Several other synthetic approaches to glycine have been reported:
From Chloroacetic Acid and Ammonia: A common industrial method involves the reaction of chloroacetic acid with an excess of ammonia. orgsyn.orgajgreenchem.comresearchgate.netscientific.net This reaction directly produces glycine and ammonium chloride. ajgreenchem.com The glycine can then be purified from the reaction mixture. orgsyn.org A two-step approach in alcohol has also been described, where monochloroacetic acid first reacts with ammonia, and the resulting ammonium monochloroacetate is then further reacted with ammonia in the presence of a catalyst like urotropine (hexamethylenetetramine) to form glycine. researchgate.netscientific.net
Reduction of Cyanoformic Esters: Glycine can be prepared through the reduction of cyanoformic esters. orgsyn.orgchemicalbook.com For example, glycine ethyl ester hydrochloride can be synthesized by the reduction of ethyl cyanoformate. orgsyn.org
Modified Curtius Degradation of Ethyl Cyanoacetate (B8463686): The Curtius rearrangement, which involves the thermal decomposition of an acyl azide, has been adapted for glycine synthesis. nih.gov A modified Curtius degradation of ethyl cyanoacetate can be used to produce glycine. orgsyn.orgchemicalbook.com This process involves converting the ester to an acyl hydrazine, then to an acyl azide, which rearranges to form a carbamate (B1207046) that can be hydrolyzed to glycine. nih.gov
Derivatization Strategies for Glycine and this compound
As a bifunctional molecule, glycine and its hydrochloride salt can be chemically modified at both the N-terminus (amino group) and the C-terminus (carboxyl group). wikipedia.org These derivatization reactions are fundamental to its use in peptide synthesis and for creating a wide array of other complex molecules.
The amino group can undergo reactions such as acylation. For example, it reacts with benzoyl chloride under alkaline conditions (Schotten-Baumann reaction) to form hippuric acid. chemicalbook.com It also reacts with nitrous acid to produce glycolic acid and nitrogen gas. bris.ac.uk Alkylation of the amino group is also possible; for instance, reaction with iodomethane (B122720) yields glycine betaine (B1666868). bris.ac.uk
The carboxylic acid group can be esterified, often by reacting glycine with an alcohol in the presence of a strong acid catalyst like hydrogen chloride. wikipedia.orgbris.ac.uk This typically produces the hydrochloride salt of the corresponding ester, such as glycine methyl ester hydrochloride or glycine ethyl ester hydrochloride. orgsyn.orgwikipedia.orgpatsnap.com These ester hydrochlorides are generally more stable than the free esters, which can be prone to polymerization or conversion to diketopiperazine. wikipedia.org
For targeted analysis in metabolomics, the carboxyl group of N-acyl glycines can be derivatized using reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent like EDCI to improve their detection by mass spectrometry. nih.govacs.org Pre-column derivatization with reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is also used to analyze glycine and other amino acids by HPLC with UV detection. nih.gov
Glycinylation Techniques for Protein Labeling and Quantitation
Glycinylation is a chemical derivatization technique used for the quantitation of ubiquitinated proteins. nih.gov Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein, often at a lysine (B10760008) residue. nih.gov This process plays a vital role in regulating a wide array of cellular functions. nih.gov
The analysis of ubiquitination by mass spectrometry can be challenging. A technique has been developed that uses a mono-glycine (Gly) tag as a structural analog to the di-glycine (GlyGly) tag that remains at the ubiquitination site after enzymatic digestion with trypsin. acs.orgnih.gov This allows for the relative quantitation of ubiquitination by comparing the mass spectrometric response of the tagged peptides. nih.gov
The development of a successful glycinylation protocol for derivatizing proteins to label unmodified lysine residues with a single glycine tag has been established. acs.orgnih.gov This protocol was based on previously optimized acetylation methods and further refined to ensure the derivatization reaction goes to completion, minimizing the presence of unmodified lysines. nih.gov The reaction utilizes boc-glycine (B558421) anhydride (B1165640) to modify free lysines, followed by deprotection to leave the glycine tag. nih.gov
It is important to note that the efficiency of the glycinylation reaction can be protein-dependent. nih.gov Therefore, the applicability of the method should be validated for each specific protein of interest. nih.gov This can involve synthesizing the two tagged peptides to confirm their chemical equivalency and establishing a calibration curve to ensure linearity and reproducibility for the specific ubiquitination site. nih.gov
A key application of this glycinylation technique is the quantitation of changes in protein ubiquitination levels between different biological samples. nih.gov For instance, this method was successfully used to quantify the increase in mono-ubiquitinated histone H2B in a yeast strain lacking the deubiquitinating enzyme Ubp8, as compared to wild-type yeast. nih.govacs.orgnih.gov This demonstrates the technique's utility in studying the dynamics of ubiquitination in biological systems.
The approach is not limited to ubiquitin and can potentially be applied to quantify other ubiquitin-like proteins (Ubls) such as NEDD8 and ISG15, which also leave a di-glycine tag after tryptic digestion. nih.gov However, because the reaction ratios can vary based on the protein's structure and the reaction environment, this technique is primarily suited for determining relative changes in ubiquitination at the same site on the same protein across different samples, rather than for absolute quantitation within a single sample without a specific calibration curve. nih.gov
Reagents for Derivatization in Analytical Methods
Derivatization is a common strategy in analytical chemistry to modify analytes to improve their detection and separation. This compound and its derivatives are utilized in various derivatization reagents for the analysis of peptides, proteins, and amino acids.
Ferrocene-based compounds are used as derivatizing agents to introduce an electroactive ferrocenyl group onto peptides and proteins. tandfonline.com This allows for highly sensitive electrochemical detection (ECD) in high-performance liquid chromatography (HPLC). tandfonline.com One such reagent, Ferrocenylmethyl-succinimidyl-glycine-hydrochloride, is particularly suitable for derivatizing proteins with high isoelectric points (above 10). tandfonline.comtandfonline.com This reagent becomes active for derivatization at a pH higher than 9. tandfonline.comtandfonline.com While effective, its preparation can be challenging. tandfonline.comtandfonline.com Another effective reagent is 3-ferrocenylpropionic anhydride, which reacts with bovine serum albumin (BSA) within 15 minutes at room temperature. tandfonline.comtandfonline.com
Table 1: Comparison of Ferrocene-Based Derivatization Reagents
| Reagent | Target Analyte | Key Features |
| Ferrocenylmethyl-succinimidyl-glycine-hydrochloride | Proteins with high isoelectric points (>10) | Active at pH > 9; difficult to prepare. tandfonline.comtandfonline.com |
| 3-Ferrocenylpropionic anhydride | Peptides and Proteins (e.g., BSA) | Reacts within 15 mins at room temperature; stable and high-yield synthesis. tandfonline.comtandfonline.com |
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a widely used pre-column derivatization reagent for the analysis of amino acids by reversed-phase HPLC with fluorescence detection. medchemexpress.comnih.gov AQC reacts with both primary and secondary amino acids to form stable, fluorescent derivatives, enabling detection at the sub-picomolar level. medchemexpress.com The resulting AQC-amino acid adducts are well-suited for analysis by ultra-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS). nih.gov
The derivatization process with AQC is known for its simplicity, speed, and reproducibility. nih.gov For optimal labeling, a protein concentration of 2 mg/mL and a pH of 8.5 ± 0.5 are recommended. medchemexpress.com Validation studies have demonstrated good linearity, precision, and accuracy for this method in determining the amino acid content in various samples, including infant foods. nih.gov
Table 2: Analytical Parameters of AQC Derivatization Method
| Parameter | Finding |
| Linearity | 0.0025–0.2 mM nih.gov |
| Precision (Variation Coefficients) | 0.2–3.5% nih.gov |
| Accuracy (Average Recovery) | Derivatization: 86–106%; Method: 88.3–118.2% nih.gov |
| Limits of Detection | 0.016–0.367 µM nih.gov |
| Limits of Quantification | 0.044–1.073 µM nih.gov |
For gas chromatography-mass spectrometry (GC-MS) analysis of amino acids, which are inherently non-volatile, a derivatization step is necessary. sigmaaldrich.com Silylation, which involves replacing active hydrogens on polar functional groups with a nonpolar alkylsilyl group, is a common technique. sigmaaldrich.comrestek.com N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a silylating reagent that forms stable and less moisture-sensitive tert-butyl dimethylsilyl (TBDMS) derivatives of amino acids. sigmaaldrich.com
The derivatization procedure typically involves drying the amino acid sample, adding MTBSTFA and a solvent like acetonitrile (B52724), and heating the mixture. sigmaaldrich.com For example, a mixture of L-amino acids can be derivatized by heating with neat MTBSTFA and acetonitrile at 100 °C for 4 hours. sigmaaldrich.com It is crucial to ensure the sample is completely dry before adding the reagent, as residual acid can hinder the reaction. researchgate.net The resulting TBDMS derivatives are more volatile and provide characteristic fragments in the mass spectrometer, facilitating their identification. sigmaaldrich.com However, it's important to be aware that artifact peaks can sometimes be generated during the derivatization of certain amino acids like citrulline. nih.gov
Green Synthesis Approaches for N-Substituted Glycine Derivatives
The development of environmentally benign synthetic methods is a central focus of modern chemistry. In the context of N-substituted glycine derivatives, green chemistry principles are being applied to reduce waste, eliminate the use of hazardous materials, and improve energy efficiency. These approaches often utilize alternative solvents, energy sources, and catalysts to create more sustainable synthetic pathways.
One of the foremost green strategies involves replacing traditional, hazardous organic solvents with water. nih.govacs.org The synthesis of N-substituted glycine derivatives with aliphatic carbon chains (ranging from three to eight carbons) has been successfully achieved in water, thereby avoiding harmful solvents like dichloromethane, benzene (B151609), and toluene. nih.govacs.org A specific method involves the dropwise addition of an alkylamine solution to an aqueous solution of chloroacetic acid in an ice bath, followed by stirring for 24 hours. acs.org This approach not only minimizes the environmental impact but also simplifies the purification process.
Energy-efficient techniques such as microwave and ultrasound irradiation have also emerged as powerful tools in green synthesis. Microwave-assisted synthesis, particularly in solid-phase protocols for N-substituted glycine oligomers (peptoids), can dramatically shorten reaction cycle times from hours to just 5-10 minutes. nih.gov Research on microwave-assisted cycloaddition reactions for creating functionalized peptoids has demonstrated remarkable efficiency, achieving over 99% conversion at 30°C in as little as five minutes.
Similarly, ultrasound-assisted synthesis, or sonochemistry, provides a facile and efficient pathway, often leading to higher yields, shorter reaction times, and milder conditions compared to conventional methods. researchgate.nettandfonline.com For instance, the imidation of 4-nitro-1,8-naphthalic anhydride with various amines to produce N-substituted derivatives was found to be 8 to 20 times faster under ultrasonic irradiation in aqueous media than by standard reflux methods. tandfonline.com
Biocatalysis and chemoenzymatic strategies represent another frontier in the green synthesis of N-substituted glycine derivatives. manchester.ac.uk These methods employ enzymes, which operate under mild conditions and offer high selectivity, as an alternative to hazardous chemical reagents. manchester.ac.uktandfonline.comtandfonline.com A notable chemoenzymatic approach for synthesizing N-phenyl glycine derivatives uses a combination of a gold catalyst for nitrophenol reduction and an engineered myoglobin (B1173299) for chemoselective carbene insertion, all within water as the solvent. tandfonline.comtandfonline.com Enzymes such as ethylenediamine-N,N'-disuccinic acid (EDDS) lyase have also been utilized for the asymmetric synthesis of N-arylated amino acids, demonstrating the potential of biocatalysis to produce enantiomerically pure compounds. rug.nl
Mechanochemistry, which involves solvent-free reactions in a ball mill, offers an eco-friendly alternative for peptide synthesis. scispace.com This technique has been successfully applied to the preparation of N-protected dipeptides and tripeptides from N-protected-α-aminoacyl benzotriazoles and α-amino acid derivatives, yielding products in good to excellent yields primarily through precipitation in water, thus significantly reducing the environmental impact compared to classical solution-phase synthesis. scispace.com
The following tables summarize key findings from various green synthesis studies.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Reaction Type | Catalyst/Conditions (Microwave) | Time (Microwave) | Conversion/Yield (Microwave) | Time (Conventional) | Reference |
|---|---|---|---|---|---|
| Cycloaddition on Solid Support | 150 W, 30°C | 5 min | >99% | 15-72 hours | |
| Imidation Reaction | Aqueous media, room temp. | 35-40 min | High Yields | 4-16 hours | tandfonline.com |
Table 2: Green Solvents and Catalysts in N-Substituted Glycine Derivative Synthesis
| Derivative Type | Green Aspect | Reagents | Solvent | Key Findings | Reference |
|---|---|---|---|---|---|
| Aliphatic N-Substituted Glycines | Solvent Replacement | Alkylamine, Chloroacetic Acid | Water | Avoids hazardous solvents like benzene and toluene. | nih.govacs.org |
| N-Phenyl Glycine Derivatives | Chemoenzymatic Catalysis | Nitroarenes, Diazo compounds | Water | Gold-catalyzed reduction and enzyme-catalyzed carbene insertion. Yields up to 85%. | tandfonline.comtandfonline.com |
| N-Arylated Aspartic Acids | Biocatalysis | Aniline, Fumaric Acid | Not specified | EDDS lyase catalyzed the reaction with high conversion (91%) and excellent enantiomeric excess (>99%). | rug.nl |
Advanced Analytical Techniques for Glycine Hydrochloride Characterization
Spectroscopic Investigations of Glycine (B1666218) Hydrochloride
Spectroscopy is a fundamental tool for investigating the molecular properties of glycine hydrochloride. By analyzing the interaction of the compound with electromagnetic radiation, specific structural features can be determined.
Infrared (IR) spectroscopy probes the vibrational modes of molecules. For this compound, this technique is crucial for identifying functional groups and understanding the effects of protonation and intermolecular interactions, such as hydrogen bonding.
Solid-state linear-dichroic infrared (IR-LD) spectroscopy is a specialized technique used to determine the orientation of molecular fragments within a crystal lattice. This method involves measuring the differential absorption of linearly polarized infrared light by an oriented sample.
In studies of glycine-containing peptide hydrochlorides, IR-LD spectroscopy has been instrumental. nih.gov For instance, research on the hydrochlorides of di-, tri-, and tetrapeptides of glycine revealed significant structural information. nih.gov While quantum chemical calculations predicted a nearly linear structure for the pure peptides, the experimental IR-LD data for the protonated hydrochloride forms indicated a cross-linked arrangement of the amide fragments. nih.gov This demonstrates the technique's power in revealing the specific spatial disposition of functional groups in the solid state, which is governed by the strong ionic and hydrogen-bonding interactions present in the hydrochloride salt. The analysis of polarized IR spectra allows for the assignment of vibrational bands and provides insights into the molecular conformation in crystals. researchgate.net
Fourier Transform Infrared (FTIR) spectroscopy is a high-resolution method for obtaining an infrared spectrum. It is widely used for the characterization of this compound, typically by preparing the sample as a KBr wafer. nih.govnih.gov The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of its specific functional groups. In the hydrochloride form, the amino group is protonated (-NH3+) and the carboxylic acid group (-COOH) remains intact.
The infrared spectra of glycine in aqueous solutions at varying pH levels have been studied to identify the different ionic species present. researchgate.net The cationic form (this compound) dominates in strongly acidic solutions (pH 0 to 5). researchgate.net Key vibrational bands for pure glycine include the anti-symmetric stretching of NH3+ at 3171.3 cm⁻¹ and the anti-symmetric stretching of COO- at 1613.3 cm⁻¹. researchgate.net
Table 1: Characteristic FTIR Peaks for Glycine Species
| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group | Reference |
| 3171.3 | Anti-symmetric stretching | -NH₃⁺ | researchgate.net |
| 2917.3 | Anti-symmetric stretching | -CH₂ | researchgate.net |
| 1613.3 | Anti-symmetric stretching | -COO⁻ | researchgate.net |
| 1521.7 | Symmetric stretching | -NH₃⁺ | researchgate.net |
Note: This table represents general assignments for glycine functional groups. Specific peak positions for this compound can vary based on the sample preparation and environment.
Attenuated Total Reflectance (ATR-IR) spectroscopy is a variant of IR spectroscopy that enables the analysis of samples in their natural state with minimal preparation. nih.gov This technique is particularly useful for studying surfaces and aqueous solutions. researchgate.net For this compound, ATR-IR can be used to acquire spectral data directly from a solid sample or a solution. nih.gov The technique is advantageous for studying the speciation of amino acids in solution by revealing the functional groups present. researchgate.net It works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample, making it a powerful tool for analyzing interactions at an interface. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed molecular structure of a compound in solution. It provides information about the chemical environment of specific nuclei, such as hydrogen (¹H).
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of this compound provides information on the chemical environment of the hydrogen atoms within the molecule. chemicalbook.com In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the protons of the methylene (B1212753) group (-CH₂-) and the ammonium (B1175870) group (-NH₃⁺). The chemical shifts of these protons are influenced by the molecule's electronic structure and the solvent used.
The spectrum is often recorded in a deuterated solvent like Deuterium oxide (D₂O). In D₂O, the acidic protons of the -NH₃⁺ and -COOH groups can exchange with deuterium, which may lead to the disappearance or broadening of their corresponding signals. The methylene protons (-CH₂-) typically appear as a singlet, as they are chemically equivalent.
Table 2: ¹H NMR Data for this compound
| Compound | Solvent | Protons | Chemical Shift (ppm) | Reference |
| This compound | D₂O | -CH₂- | ~3.9 | chemicalbook.com |
Note: The exact chemical shift can vary slightly depending on the solvent, concentration, and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. It provides information about the chemical environment of each carbon atom within the molecule. In the solid state, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR is particularly useful. Glycine itself is often used as a setup compound for ¹³C CPMAS experiments due to its well-defined signals and short relaxation times. blogspot.com
One key research finding is the identification of different polymorphic forms of glycine (α and γ) by their distinct carbonyl carbon chemical shifts in the solid state. blogspot.com While the β polymorph is less stable, the α and γ forms are common and can be differentiated by their spectral signatures. blogspot.com This highlights the sensitivity of ¹³C NMR to the subtle structural variations inherent in the crystalline solid.
The chemical shifts for the carbonyl and methylene carbons of glycine are well-established. For instance, in an aqueous solution (H₂O), the carbonyl carbon (C=O) and the alpha-carbon (α-CH₂) of glycine have distinct resonances. hmdb.ca In a study involving [1,2-¹³C]glycine, the resonance for the C1 (carbonyl) carbon was observed as a doublet at 172.42 ppm. researchgate.net
| Polymorph | Carbonyl (C=O) Chemical Shift (ppm) | Methylene (CH₂) Chemical Shift (ppm) |
| α-Glycine | 176.5 | Not specified in source |
| γ-Glycine | 174.6 | Not specified in source |
| Glycine in H₂O | 175.5 | 42.5 |
| [1,2-¹³C]Glycine | 172.42 | Not specified in source |
Table 1: Comparative ¹³C NMR chemical shifts for different forms of glycine. Data sourced from blogspot.comhmdb.caresearchgate.net.
Quantitative NMR Spectroscopy for Oligomer Analysis
Quantitative NMR (qNMR) spectroscopy serves as a valuable method for determining the concentration or purity of a substance by comparing the integral of an analyte's signal to that of a standard of known concentration. ox.ac.uk In the context of glycine, NMR can be used to monitor the formation of amide bonds during condensation reactions that produce glycine oligomers (short polymers of glycine). acs.orgnih.gov
However, research has shown that while qNMR is effective for analyzing the hydrolysis of simple dipeptides, the technique becomes progressively less suitable for quantifying longer oligomers in a mixture. acs.orgnih.gov Specifically, for oligomers of Gly₁ through Gly₆, the NMR signals begin to overlap, which prevents the accurate quantitative analysis of individual oligomer concentrations within the mixture. acs.orgnih.gov This limitation has led to the increased use of chromatographic methods, often coupled with mass spectrometry, for the robust analysis of peptide oligomerization products. acs.org
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds, elucidate their structure, and quantify their presence. For a non-volatile and thermally labile compound like glycine, soft ionization techniques are required.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for producing gas-phase ions from large, polar, and thermally fragile molecules without significant fragmentation. nih.gov This makes it ideal for analyzing amino acids, peptides, and proteins. wiley-vch.de ESI-MS is noted for its ability to generate multiply charged ions from large molecules like proteins, which brings their m/z values into the range of common mass analyzers. nih.govjst.go.jp
In the context of glycine, ESI-MS has been used to characterize reaction products, such as the rhodamine-labeled Im7 protein conjugate formed using a glycine nucleophile. researchgate.net Furthermore, research has demonstrated that the inclusion of glycine as a simple additive in mobile phases containing trifluoroacetic acid (TFA) can significantly enhance ESI-MS sensitivity. researchgate.net Glycine mitigates the ion suppression effect commonly caused by TFA, boosting the signal-to-noise ratio for peptides by more than an order of magnitude. researchgate.net
Fast Atom Bombardment (FAB) is another soft ionization technique where a high-energy beam of atoms (typically argon or xenon) strikes a sample dissolved in a non-volatile liquid matrix, such as glycerol, to produce ions. wikipedia.orgumd.edu Developed in the early 1980s, FAB-MS was a significant advancement for analyzing non-volatile and thermally unstable compounds that were previously difficult to study by mass spectrometry. wikipedia.orgrsc.org
This technique produces primarily intact protonated molecules [M+H]⁺, making it useful for determining the molecular weight of analytes like peptides. wikipedia.org The use of a liquid matrix is crucial as it constantly replenishes the surface of the sample, providing a sustained ion current and minimizing sample degradation from the energetic atom beam. umd.edu FAB-MS has been successfully applied to the analysis of peptides and other biomolecules, often using volatile buffers and immobilized enzymes to reduce background interference from salts and the matrix. science.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying components in complex mixtures. However, it is primarily suited for volatile and thermally stable compounds. nih.gov Amino acids like glycine are polar, zwitterionic, and non-volatile, making them incompatible with direct GC analysis. nih.govsigmaaldrich.commdpi.com Therefore, a crucial prerequisite for GC-MS analysis of amino acids is chemical derivatization. nih.govsigmaaldrich.com
Derivatization converts the polar functional groups (e.g., -COOH, -NH₂) into less polar, more volatile moieties. sigmaaldrich.com Several reagents are used for this purpose, leading to different derivatives.
| Derivatization Reagent | Derivative Formed | Key Characteristics |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | TBDMS derivative | More stable than TMS derivatives but have higher molecular weights, leading to longer elution times. sigmaaldrich.com |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) derivative | A common silylating reagent. The derivatization of glycine can be affected by solvent polarity; using acetonitrile (B52724) can result in both di- and tri-trimethylsilyl derivatives. wvu.edu |
| Alkyl chloroformates (e.g., propyl chloroformate) | Alkyl ester derivatives | Allows for direct derivatization in an aqueous solution. wvu.edu |
| 2 M HCl in methanol (B129727) | Methyl ester (d₀Me) | A specific conversion of the carboxylic acid group. nih.gov |
Table 2: Common derivatization methods for the GC-MS analysis of amino acids. Data sourced from nih.govsigmaaldrich.comwvu.edu.
Once derivatized, the amino acids can be separated by GC and identified by their characteristic mass spectra and retention times. wvu.edu
UV-Visible Spectroscopy in Solution Studies
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a substance. While the glycine molecule itself does not have strong chromophores in the near-UV and visible range, it exhibits an absorption peak in the far-UV region. A study identified an absorption peak for a glycine solution at 216.8 nm. researchgate.net
This technique is particularly useful for studying the interactions and complex formation of this compound in solution. For example, UV-Vis spectroscopy has been employed to investigate the formation of complexes between this compound and metal ions such as cadmium (Cd²⁺) and copper (Cu²⁺). crimsonpublishers.commedcraveonline.com It has also been used to confirm molecular interactions between procaine (B135) hydrochloride and glycine in aqueous solutions by recording absorption spectra across a wavelength range of 200–400 nm. acs.orgacs.org These studies typically involve monitoring changes in the absorption spectrum as a function of concentration or pH to characterize the nature and extent of the interactions. crimsonpublishers.comacs.org
Electron Spin Resonance (ESR) Spectroscopy for Radical Formation
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), serves as a direct and dependable technique for the identification and quantification of free radicals. nih.gov This method is particularly powerful for investigating chemical species that possess one or more unpaired electrons. nih.gov In the context of this compound, ESR spectroscopy has been instrumental in identifying electron and hole traps in single crystals that have been subjected to X-irradiation at extremely low temperatures (4.2°K). aip.org
When this compound is irradiated, the process leads to the formation of radical species. Research has shown that holes are trapped by chloride ions (Cl⁻), leading to the formation of the Cl₂⁻ anion. aip.org Concurrently, electrons are captured by the this compound molecules. aip.org A significant advantage of studying the hydrochloride salt of glycine is the stability of the resulting Cl₂⁻ ions. aip.org This stability allows for the unambiguous observation that as the glycine HCl negative ion decays upon warming, a neutral radical, ·CH₂–COOH, is formed. aip.org This is the same radical species identified in irradiated crystals of the free amino acid glycine. aip.org Gamma irradiation of this compound powder also generates free radicals, which can be detected by EPR spectroscopy at room temperature. researchgate.net
Chromatographic Methods for Glycine and its Oligomers
IP-HPLC has proven to be an effective, simple, and robust method for the separation and analysis of glycine and its various oligomers. nih.govresearchgate.net
A quantitative analysis method for mixtures of glycine and its oligomers (Gly_n) has been developed using ion-pair high-performance liquid chromatography (IP-HPLC). nih.gov This technique allows for the identification of glycine oligomers up to 14 residues long (Gly₁₄), which approaches the solubility limit of these molecules in water. nih.govnih.govacs.org The method is capable of measuring the concentration of each species within a product mixture from an oligomerization reaction. acs.org
For accurate quantification, the molar response factors for higher oligomers (which are often not available as pure standards) are determined by extrapolating from the direct analysis of pure standards of shorter oligomers, such as Gly₃ to Gly₆, where a clear linear trend is established. nih.govacs.org The separation is typically achieved on a C18 column using an aqueous mobile phase containing a phosphate (B84403) buffer and an ion-pairing agent like sodium hexanesulfonate, with the pH adjusted to be acidic. acs.org
| Parameter | Condition |
|---|---|
| Instrument | Shimadzu Prominence LC20-AR |
| Column | Phenomenex Luna C18 (250 mm x 4.6 mm, 3 µm) |
| Mobile Phase | Aqueous solution of 50 mM KH₂PO₄ and 7.2 mM sodium hexanesulfonate (SHS) |
| pH | 2.5 (adjusted with 85% H₃PO₄) |
| Flow Rate | 1.00 mL/min (isocratic) |
The IP-HPLC method for quantifying glycine oligomers is particularly significant in the field of origins-of-life research. nih.govnih.gov A primary focus of this research is to investigate systems for the efficient synthesis of polypeptides under conditions considered prebiotically relevant. nih.govresearchgate.net Glycine is a frequent subject in these studies due to its presumed prebiotic abundance and structural simplicity. nih.gov Having a reliable and sensitive method to quantify the various oligopeptide products is essential for comparing different potential prebiotic systems and for studying the influence of various experimental parameters on the condensation reactions of amino acids. nih.govacs.orgnasa.gov This analytical technique provides a vital tool for assessing the yields and product distributions in experiments that simulate the formation of peptides on the early Earth. nasa.gov
An HPLC method has been established for the simultaneous determination of glycine and cysteine hydrochloride in compound mixtures. researchgate.net This method is noted for its accuracy, convenience, and repeatability. researchgate.net The technique utilizes a C18 column and an isocratic mobile phase consisting of methanol and an aqueous solution of potassium dihydrogen phosphate and 1-heptanesulfonic acid sodium, with the pH adjusted to 3.0. researchgate.net Detection is carried out at a UV wavelength of 205 nm. researchgate.net
The method demonstrates good linearity for both compounds within specific concentration ranges. For glycine, the linearity holds between 120-280 µg/mL, and for cysteine hydrochloride, it is between 6-14 µg/mL. researchgate.net The accuracy of the method is confirmed by high mean recovery rates: 99.87% for glycine and 101.30% for cysteine hydrochloride. researchgate.net
| Parameter | Condition |
|---|---|
| Column | Dikma ODS-C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : (0.05 mol/L KH₂PO₄ + 0.05 mol/L 1-heptanesulfonic acid sodium solution, pH 3.0) (2:98) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 205 nm |
High-Performance Liquid Chromatography (HPLC) for Mixtures
Simultaneous Determination of Glycine, Glutamate (B1630785), and Alanine (B10760859)
A validated high-performance liquid chromatography (HPLC) method enables the simultaneous quantification of glycine, glutamate, and alanine in biological matrices such as human plasma. cambridge.orgresearchgate.netsphinxsai.comacs.org This approach typically involves a pre-column derivatization step to enhance the detection of the amino acids.
A common and effective derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). cambridge.orgresearchgate.netsphinxsai.com The process involves precipitating proteins from the plasma sample, often with perchloric acid, followed by derivatization with AQC. cambridge.orgresearchgate.net The resulting derivatives are then separated using reversed-phase HPLC and detected via ultraviolet (UV) absorption. cambridge.orgresearchgate.netsphinxsai.com
This method demonstrates high sensitivity and reproducibility. cambridge.orgsphinxsai.com Research has shown excellent linearity for all three amino acids across their respective concentration ranges, with correlation coefficients (r) consistently greater than 0.999. cambridge.orgresearchgate.netsphinxsai.comacs.org The precision of the method is also high, with both intra- and inter-day precision reported to be below 10%. cambridge.orgsphinxsai.com The technique has been successfully applied to determine the baseline plasma concentrations of these amino acids in human volunteers. cambridge.orgresearchgate.net
Table 1: HPLC Method Validation and Application Data for Amino Acid Determination
| Parameter | Glutamate (μM) | Glycine (μM) | Alanine (μM) |
|---|---|---|---|
| Low QC Sample | 40 | 160 | 200 |
| Medium QC Sample | 80 | 400 | 500 |
| High QC Sample | 160 | 640 | 800 |
| Measured Plasma Conc. (Mean ± SD) | 51.7 ± 16.5 | 289.7 ± 46.5 | 350.1 ± 59.9 |
Data sourced from studies using AQC derivatization for HPLC analysis. researchgate.net
Ultra High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Amino Acid Analysis
Ultra High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) represents a significant advancement for amino acid analysis, offering superior speed, resolution, and sensitivity compared to conventional HPLC methods. esmed.orgkoreascience.kr This technique can rapidly separate and accurately quantify multiple amino acids, including glycine, from complex biological matrices without the need for derivatization. esmed.org
A key advantage of UHPLC is the significant reduction in analytical run time. Methods have been developed that can analyze a comprehensive panel of amino acids in as little as three minutes. esmed.org This high throughput is achieved by using columns with smaller particle sizes (e.g., 1.7 to 1.8 µm), which results in narrow peak widths and increased signal-to-noise ratios. esmed.orgaip.org
Coupling UHPLC with high-resolution mass spectrometers, such as hybrid quadrupole-Orbitrap or triple quadrupole (QQQ) systems, allows for highly selective and sensitive detection. esmed.orgkoreascience.kr The mass spectrometer can determine the accurate intact mass of the amino acids with sub-5 ppm error and can use tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode for definitive quantification. esmed.orgaip.org This approach has demonstrated excellent linearity over a wide concentration range (from nM to mM), high reproducibility with low coefficients of variation (intra-day <5%, inter-day <20%), and sensitivity down to the low femtomole (fmol) level on-column. esmed.org
Table 2: Example UHPLC-MS/MS Parameters for Glycine Quantification
| Parameter | Value |
|---|---|
| Retention Time (min) | 0.447 |
| Precursor Ion (m/z) | 76.07 |
| Product Ion 1 (m/z) | 51.7 |
| Product Ion 2 (m/z) | 29.9 |
Parameters for MRM mode from a method for analyzing 21 amino acids. aip.org
X-ray Diffraction (XRD) and Crystallographic Studies
X-ray diffraction techniques are indispensable for elucidating the precise three-dimensional atomic arrangement within the crystal lattice of this compound. These studies provide fundamental information about its solid-state structure.
Single Crystal X-ray Diffraction (SCXRD)
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the molecular and crystal structure of a compound. For this compound (H₃N⁺·CH₂·COOH·Cl⁻), early SCXRD studies established its crystal system and space group. at.ua These findings were later confirmed by more precise neutron diffraction experiments. at.uaresearchgate.net
The analysis reveals that this compound crystallizes in the monoclinic system with the space group P2₁/c. at.uaresearchgate.net This structural determination is crucial for understanding the packing of the molecules in the solid state and the nature of the intermolecular interactions that govern its physical properties. While SCXRD has been applied to various related compounds, such as Bis-glycine hydrochloride (BGHC) which crystallizes in the orthorhombic P2₁2₁2₁ space group, the structure of simple this compound is distinct. spectrumchemical.comias.ac.in
Table 3: Crystallographic Data for this compound from Diffraction Studies
| Parameter | Value |
|---|---|
| Formula | H₃N⁺·CH₂·COOH·Cl⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.117(2) |
| b (Å) | 5.234(2) |
| c (Å) | 13.745(3) |
| β (°) | 97.25(1) |
| Z (molecules/unit cell) | 4 |
Data obtained from precision neutron diffraction, which confirmed prior X-ray diffraction results. at.uaresearchgate.net
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk powder sample. It is valuable for phase identification, assessing sample purity, and confirming the crystal structure determined by SCXRD. The technique involves exposing a powdered sample to a monochromatic X-ray beam and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the material's crystal lattice.
For this compound and related compounds, PXRD is used to confirm that the bulk material consists of a single crystalline phase. researchgate.net The positions and relative intensities of the diffraction peaks can be compared to a standard pattern or a pattern calculated from single-crystal data to verify the structure. researchgate.net For instance, studies on compounds containing dimeric glycine glycinium cations have used PXRD to obtain highly accurate lattice parameters by refining the data using the Rietveld method. researchgate.net The technique is also sensitive enough to distinguish between different polymorphs or related salt forms, such as the various forms of glycine or its complex salts. researchgate.netspectrumchemical.com
Neutron Diffraction for Crystal Structure Elucidation
While X-ray diffraction is sensitive to electron density, making it difficult to precisely locate hydrogen atoms, neutron diffraction provides a powerful alternative. Neutrons scatter from atomic nuclei, and the scattering length of hydrogen (or its isotope deuterium) is comparable to that of heavier atoms like carbon, oxygen, and nitrogen. at.ua This makes neutron diffraction exceptionally well-suited for accurately determining the positions of hydrogen atoms.
A precision neutron diffraction study of this compound was undertaken specifically to elucidate the fine details of its crystal structure, with a particular focus on hydrogen bonding. at.uaresearchgate.net The study confirmed the space group P2₁/c and provided highly precise measurements of bond lengths and angles, with standard deviations of approximately 0.002 Å and 0.2°, respectively. at.uaresearchgate.net
The primary goal of the neutron diffraction study on this compound was to clarify the hydrogen atom stereochemistry. at.ua The results provided a detailed picture of the hydrogen bonding network within the crystal. researchgate.net
The analysis revealed that the chloride ions are key to the structure, each linking three adjacent glycine molecules through hydrogen bonds. at.uaresearchgate.net This network of N-H···Cl and O-H···Cl bonds forms layers parallel to the ab plane of the unit cell. Furthermore, the study identified that one of the hydrogen atoms of the ammonium group is involved in two weak electrostatic interactions. These interactions link the single layers together to form double layers, though they are considered too weak to be classified as formal hydrogen bonds. at.uaresearchgate.net This precise knowledge of hydrogen atom positions and bonding interactions is critical for understanding the forces that stabilize the crystal structure.
Hydrogen Bonding Networks
The three-dimensional structure and stability of crystalline this compound are significantly influenced by an extensive network of hydrogen bonds. Precision neutron diffraction studies have been instrumental in elucidating the precise locations of hydrogen atoms, providing a detailed picture of these interactions. aip.orgaip.org In the crystal lattice of this compound (H₃N⁺CH₂COOH·Cl⁻), the chloride ions play a central role, linking three adjacent glycine cations to form layers. aip.orgaip.org
The crystal structure belongs to the P2₁/c space group. aip.orgaip.org Within this structure, a network of hydrogen bonds holds the components together. The ammonium group (NH₃⁺) of the glycine cation is a key hydrogen bond donor. These hydrogen bonds, along with weaker electrostatic interactions, create parallel double layers within the crystal. aip.org One of the hydrogen atoms of the ammonium group is involved in two weak electrostatic interactions that join single layers together. aip.org The carboxyl group's orientation also plays a role in the hydrogen bonding network; in this compound, the molecule is planar, which affects the symmetry of the C-H bonds relative to the carboxyl group plane. nih.gov
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Formula | H₃N⁺CH₂COOH·Cl⁻ | aip.org |
| Space Group | P2₁/c | aip.orgaip.org |
| a | 7.117(2) Å | aip.org |
| b | 5.234(2) Å | aip.org |
| c | 13.745(3) Å | aip.org |
| β | 97.25(1)° | aip.org |
Other Analytical Techniques
Thermal analysis techniques such as Thermogravimetry (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and phase transitions of this compound and related compounds.
DSC studies on aqueous solutions of this compound show a eutectic melting temperature of -28°C. nih.gov This technique is also valuable for determining the solubility of compounds like glycine in various solvents by measuring the temperature at which dissolution is complete. acs.org For related compounds like bis-glycine hydrochloride (BGHC), TGA has shown that the crystal is thermally stable up to 198°C. researchgate.netrajpub.com Another related compound, glycine methyl ester hydrochloride, has been shown to decompose at approximately 175°C, releasing hydrogen chloride gas. The precise decomposition temperature can vary depending on experimental conditions such as the heating rate. DSC has also been used to compare the thermal stability of proteins in the presence of glycine-HCl buffers, demonstrating, for example, an increase in the thermal stability of the CH2 domain of rabbit IgG after acid treatment. nih.gov
Table 2: Thermal Properties of this compound and Related Compounds
| Compound | Technique | Observation | Temperature (°C) | Reference |
|---|---|---|---|---|
| This compound (in water) | DSC | Eutectic Melting | -28 | nih.gov |
| Bis-Glycine Hydrochloride (BGHC) | TGA | Onset of Decomposition | 198 | researchgate.netrajpub.com |
| Glycine Methyl Ester Hydrochloride | TGA/DSC | Decomposition | ~175 |
Kinetic spectrophotometry provides a rapid, simple, and cost-effective method for the quantitative determination of glycine, which can be applied to samples containing this compound. researchgate.net These methods are often based on the effect of glycine on the rate of a chemical reaction, which is monitored by changes in absorbance over time.
One such method involves the inhibitory effect of glycine on the catalytic activity of cobalt in the oxidation of purpurin (B114267) (1,2,4-trihydroxyanthraquinone) by hydrogen peroxide in an alkaline buffer solution. researchgate.net The reaction rate decreases in the presence of micro-quantities of glycine, allowing for its quantification with a theoretical detection limit as low as 6.5 ng/mL. researchgate.net The procedure is noted for its rapidity at room temperature and short analysis time. researchgate.net
Another kinetic spectrophotometric method is based on the reaction of glycine and other amino acids, like lysine (B10760008), with 1,2-naphthoquinone-4-sulfonate (NQS) in a slightly basic medium. nih.gov The difference in the reaction rates between glycine and other amino acids with NQS allows for their simultaneous determination in mixtures. nih.gov For glycine, linear calibration graphs have been obtained in the concentration range of 1 to 25 μg/mL using this method. nih.gov
Table 3: Kinetic Spectrophotometric Methods for Glycine Quantification
| Method Principle | Reagents | Detection Limit | Concentration Range (Glycine) | Reference |
|---|---|---|---|---|
| Inhibition of Co(II) catalysis | Purpurin, Hydrogen Peroxide, Cobalt | 6.5 ng/mL | Not Specified | researchgate.net |
| Reaction with NQS | 1,2-naphthoquinone-4-sulfonate | Not Specified | 1-25 µg/mL | nih.gov |
Biochemical and Metabolic Research on Glycine Relevance to Glycine Hydrochloride As a Precursor/component
Glycine (B1666218) Metabolism and Biosynthesis Pathways
The human body can synthesize glycine through several inter-organ metabolic pathways, primarily involving the liver and kidneys. drugbank.comnih.gov These pathways utilize various precursors, highlighting the metabolic flexibility that ensures a continuous supply of this vital amino acid.
Glycine can be synthesized from several amino acid precursors, including serine, threonine, and choline (B1196258). drugbank.comnih.govresearchgate.net
Serine: The primary and most direct pathway for glycine synthesis is from the amino acid serine. nih.govwikipedia.org This reversible reaction is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which is present in both the mitochondria and cytoplasm of mammalian cells. nih.gov The mitochondrial SHMT is considered the more active form for glycine synthesis. nih.gov This conversion is a key part of one-carbon metabolism, where serine donates a one-carbon unit to tetrahydrofolate (THF), resulting in the formation of glycine and 5,10-methylenetetrahydrofolate. wikipedia.orgmetwarebio.com
Threonine: Threonine can be converted to glycine through the action of threonine dehydrogenase, which is a key enzyme in threonine degradation in many mammals. nih.gov This pathway cleaves threonine into glycine and acetaldehyde. researchgate.net In adult humans, it is estimated that the threonine dehydrogenase pathway accounts for a fraction of threonine degradation. nih.gov
Choline: The oxidative degradation of choline can also lead to the synthesis of glycine. Choline is first oxidized to betaine (B1666868), which then undergoes a series of demethylation reactions. One of the intermediates in this pathway is sarcosine (B1681465) (N-methylglycine), which is subsequently demethylated to form glycine. metwarebio.com
| Precursor | Key Enzyme(s) | Pathway Description |
|---|---|---|
| Serine | Serine Hydroxymethyltransferase (SHMT) | Reversible transfer of a hydroxymethyl group from serine to tetrahydrofolate, yielding glycine. nih.govwikipedia.org |
| Threonine | Threonine Dehydrogenase, 2-amino-3-ketobutyrate lyase | Degradation of threonine results in the formation of glycine and acetaldehyde. researchgate.net |
| Choline | Choline Dehydrogenase, Betaine Aldehyde Dehydrogenase | Oxidized to betaine, which is then demethylated to produce glycine. researchgate.net |
Recent research has identified 4-hydroxyproline (B1632879), an amino acid abundant in collagen, as a significant precursor for glycine synthesis, particularly in neonates. nih.govnih.gov
This pathway involves the oxidation of 4-hydroxyproline to glyoxylate (B1226380). nih.gov The conversion is facilitated by enzymes such as 4-hydroxyproline oxidase (OH-POX) and 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOA), primarily in the liver and kidneys. nih.govcore.ac.uknih.gov The resulting glyoxylate is then transaminated to glycine by the enzyme alanine (B10760859):glyoxylate transaminase (AGT). nih.gov This pathway is crucial for compensating for the low glycine content in the milk of many mammals, ensuring adequate supply for neonatal growth and development. nih.gov
One-carbon metabolism refers to a network of interconnected biochemical reactions that mediate the transfer of one-carbon units, which is essential for the synthesis of nucleotides (purines and thymidine) and amino acids like methionine. nih.gov Folate (Vitamin B9) and its derivatives, collectively known as folates, are the essential cofactors that carry and activate these one-carbon units. nih.govnih.gov
The interconversion of serine and glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a central reaction in one-carbon metabolism. metwarebio.comnih.govyoutube.com In the direction of glycine synthesis, serine donates its β-carbon to the cofactor tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate (5,10-CH2-THF) and glycine. wikipedia.orgyoutube.com This 5,10-CH2-THF is a critical one-carbon donor for various biosynthetic pathways, including the synthesis of thymidylate, a necessary component of DNA. nih.govwikipedia.org Therefore, glycine metabolism is inextricably linked to the folate cycle and the fundamental processes of cell proliferation and maintenance. nih.gov
The Glycine Cleavage System (GCS) is a multi-enzyme complex located in the mitochondria and represents a major pathway for glycine catabolism in animals and plants. drugbank.comnih.govreactome.org It is also a significant source of one-carbon units for cellular metabolism. mdpi.com The GCS complex consists of four protein components:
P protein (GLDC - glycine decarboxylase)
H protein (GCSH - glycine cleavage system H protein)
T protein (AMT - aminomethyltransferase)
L protein (DLD - dihydrolipoyl dehydrogenase) nih.govreactome.orglife-science-alliance.org
The GCS catalyzes the oxidative decarboxylation of glycine, breaking it down into carbon dioxide (CO2) and ammonia (B1221849) (NH3). researchgate.net During this process, the remaining methylene (B1212753) group (-CH2-) is transferred to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate (5,10-CH2-THF). mdpi.comresearchgate.net This one-carbon unit can then be further metabolized to generate formate, which can be exported from the mitochondria to the cytoplasm to support nucleotide synthesis and other methylation reactions. mdpi.comresearchgate.netnih.gov The GCS is a substantial contributor to the whole-body glycine flux and plays a critical role in supplying one-carbon units for biosynthesis. mdpi.comnih.gov Formaldehyde (B43269) can also be generated as a byproduct of the GCS reaction cycle, primarily from the decomposition of 5,10-CH2-THF. genscript.com
| GCS Component | Enzyme Name | Function |
|---|---|---|
| P protein | Glycine decarboxylase (GLDC) | Catalyzes the initial decarboxylation of glycine. life-science-alliance.orgresearchgate.net |
| H protein | Glycine cleavage system protein H (GCSH) | Transfers the aminomethyl moiety from GLDC to AMT. life-science-alliance.orgresearchgate.net |
| T protein | Aminomethyltransferase (AMT) | Transfers the one-carbon unit to tetrahydrofolate (THF). life-science-alliance.orgresearchgate.net |
| L protein | Dihydrolipoamide dehydrogenase (DLD) | Regenerates the oxidized form of the H protein. life-science-alliance.org |
Glycine betaine (N,N,N-trimethylglycine) is an important osmoprotectant, a compound that helps cells maintain osmotic balance under stress conditions. aalto.fipnas.org While one pathway for its synthesis involves the oxidation of choline, another significant pathway is the direct, threefold methylation of glycine. aalto.fifrontiersin.orgnih.gov
This pathway utilizes S-adenosylmethionine (SAM) as the methyl group donor. aalto.fi The process occurs in a stepwise manner, converting glycine first to sarcosine (monomethylglycine), then to dimethylglycine, and finally to glycine betaine. frontiersin.orgnih.gov In many organisms, this sequence is catalyzed by two distinct N-methyltransferase enzymes:
Glycine-sarcosine N-methyltransferase (GSMT): Catalyzes the first two methylation steps (glycine to sarcosine, and sarcosine to dimethylglycine). frontiersin.org
Sarcosine-dimethylglycine N-methyltransferase (SDMT) or Dimethylglycine N-methyltransferase (DMT): Catalyzes the final methylation of dimethylglycine to glycine betaine. aalto.fifrontiersin.org
This pathway is particularly important in certain bacteria and plants for conferring tolerance to abiotic stresses like high salinity. pnas.orgfrontiersin.org
Glycine Degradation Pathways
Glycine is catabolized in animals through three primary pathways. drugbank.comwikipedia.orgnih.govnih.gov
Glycine Cleavage System (GCS): As described previously, this is the predominant pathway for glycine degradation in animals and plants. drugbank.comwikipedia.org It breaks glycine down into CO2, ammonia, and a one-carbon unit that is transferred to THF. wikipedia.org
Conversion to Serine: This pathway is the reverse of the main glycine synthesis route. Serine hydroxymethyltransferase (SHMT) can convert glycine back into serine, provided there is a source of one-carbon units. wikipedia.orgnih.gov The serine can then be further metabolized, for instance, by serine dehydratase, which converts it to pyruvate. wikipedia.orgnih.gov
Conversion to Glyoxylate: Glycine can be converted to glyoxylate by the enzyme D-amino acid oxidase. wikipedia.orgnih.gov The glyoxylate can then be oxidized to oxalate (B1200264) by hepatic lactate (B86563) dehydrogenase. wikipedia.org
D-amino acid oxidase Conversion to Glyoxylate
One of the metabolic pathways for glycine degradation involves its conversion to glyoxylate. This reaction is catalyzed by the peroxisomal enzyme D-amino acid oxidase. drugbank.comwikipedia.org In this process, glycine is oxidized to form glyoxylate, along with hydrogen peroxide and ammonia. ontosight.aireactome.org The glyoxylate can then be further oxidized to oxalate by hepatic lactate dehydrogenase in an NAD+-dependent reaction. wikipedia.org This pathway is one of three primary routes for glycine degradation in animals. drugbank.comnih.gov
Serine Hydroxymethyltransferase (SHMT) Conversion to Serine
Glycine and serine are interconvertible in a reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). ebi.ac.ukwikipedia.org This reversible reaction is dependent on pyridoxal (B1214274) phosphate (B84403) (PLP), a form of vitamin B6, and involves tetrahydrofolate (THF) as a one-carbon carrier. wikipedia.org SHMT catalyzes the conversion of L-serine to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). wikipedia.org This process is a major source of one-carbon units necessary for the biosynthesis of crucial molecules like purines and thymidylate. ebi.ac.uk Recent research indicates that the primary direction of whole-body SHMT flux is the consumption of glycine to produce serine, particularly in the liver. biorxiv.org
Role of Glycine in Metabolic Functions and Biological Molecule Synthesis
Glycine is a crucial building block for a variety of essential biological molecules and plays a significant role in several metabolic processes. drugbank.comuomustansiriyah.edu.iqtherascience.com
Precursor for Creatine, Glutathione (B108866), Heme, Purines, Porphyrins
Glycine serves as a direct precursor for the synthesis of several vital compounds:
Creatine: The synthesis of creatine, essential for energy metabolism in muscle and brain tissue, begins with the transfer of an amidino group from arginine to glycine, forming guanidinoacetate. researchgate.netwikipedia.org This reaction is catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT). nih.gov
Glutathione: This critical antioxidant is a tripeptide composed of glutamate (B1630785), cysteine, and glycine. uomustansiriyah.edu.iqtimehealth.co.uk Glycine availability can be a rate-limiting factor for glutathione synthesis. nih.govnih.gov
Heme and Porphyrins: The biosynthesis of porphyrins, the core structure of heme, starts with the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid. wikipedia.orgweebly.com The entire glycine molecule, except for the carboxyl group, is incorporated into the porphyrin structure. researchgate.netresearchgate.net
Purines: Glycine provides the C4, C5, and N7 atoms of the purine (B94841) ring, a fundamental component of nucleic acids like DNA and RNA. wikipedia.orgresearchgate.net
Involvement in Gluconeogenesis and Bile Acid Conjugation
Glycine plays a notable role in glucose metabolism and digestion:
Gluconeogenesis: Glycine is considered a glucogenic amino acid, meaning its carbon skeleton can be converted into glucose through the process of gluconeogenesis. patsnap.comnih.gov Studies have shown that carbon atoms from glycine contribute to the formation of glucose, particularly in fasting states. nih.gov
Bile Acid Conjugation: Glycine is conjugated with bile acids (like cholic acid) in the liver to form bile salts, such as glycocholic acid. uomustansiriyah.edu.iqresearchgate.net These conjugated bile acids are essential for the digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine. drugbank.com
Glycine as a Neurotransmitter and its Interactions in the Central Nervous System
In the central nervous system (CNS), glycine functions as a major neurotransmitter with dual roles. acnp.orgmdpi.com
Primarily, glycine acts as an inhibitory neurotransmitter , particularly in the brainstem and spinal cord. acnp.orgkenhub.com It binds to strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels. kenhub.com The activation of these receptors leads to an influx of chloride ions, hyperpolarizing the postsynaptic neuron and making it less likely to fire an action potential, thus mediating inhibitory neurotransmission. kenhub.com This inhibitory function is crucial for processing motor and sensory information. tandfonline.comnih.gov
In addition to its inhibitory role, glycine also functions as an excitatory co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are a subtype of glutamate receptors. patsnap.comacnp.org For the NMDA receptor to be activated by glutamate, glycine (or D-serine) must also be bound to its distinct site on the receptor complex. nih.govresearchgate.net Glycine potentiates the action of glutamate, facilitating the opening of the receptor's ion channel. tandfonline.comnih.gov This interaction is critical for synaptic plasticity, learning, and memory. The binding of glycine and glutamate to the NMDA receptor is allosterically coupled, meaning the binding of one agonist affects the affinity of the other. researchgate.netjneurosci.org There is also a subclass of NMDA receptors composed of GluN1 and GluN3 subunits that are activated by glycine alone and are implicated in various brain functions. rupress.org
The termination of glycine's synaptic actions is primarily achieved through its rapid reuptake from the synaptic cleft by specific glycine transporters (GLYT1 and GLYT2). acnp.orgnih.gov
Interactive Data Tables
Table 1: Key Metabolic Roles of Glycine
| Metabolic Process | Role of Glycine | Key Enzymes/Pathways | End Products |
| Degradation | Conversion to glyoxylate | D-amino acid oxidase | Glyoxylate, Oxalate wikipedia.orgreactome.org |
| Interconversion | Reversible conversion to serine | Serine Hydroxymethyltransferase (SHMT) | Serine, One-carbon units ebi.ac.ukwikipedia.org |
| Catabolism | Deamination & Decarboxylation | Glycine Cleavage System (GCS) | CO2, NH4+, One-carbon units drugbank.combiorxiv.org |
| Biosynthesis | Precursor for creatine | Arginine:glycine amidinotransferase (AGAT) | Creatine researchgate.netwikipedia.org |
| Biosynthesis | Component of glutathione | Glutathione Synthetase | Glutathione uomustansiriyah.edu.iqtimehealth.co.uk |
| Biosynthesis | Precursor for heme/porphyrins | ALA Synthase | Heme, Porphyrins wikipedia.orgweebly.com |
| Biosynthesis | Building block for purines | Purine Synthesis Pathway | Purines (Adenine, Guanine) wikipedia.orgresearchgate.net |
| Metabolism | Substrate for gluconeogenesis | Gluconeogenesis Pathway | Glucose patsnap.comnih.gov |
| Digestion | Conjugation with bile acids | Bile Acid Conjugation | Glycocholic acid uomustansiriyah.edu.iqresearchgate.net |
Table 2: Glycine's Roles as a Neurotransmitter
| Role | Receptor | Mechanism of Action | Primary Location | Function |
| Inhibitory Neurotransmitter | Glycine Receptor (GlyR) | Opens chloride channels, causing hyperpolarization kenhub.com | Brainstem, Spinal Cord acnp.org | Regulation of motor and sensory signals tandfonline.comnih.gov |
| Excitatory Co-agonist | NMDA Receptor | Binds to the Glycine site, potentiating glutamate's action tandfonline.comnih.gov | Widespread in CNS acnp.org | Synaptic plasticity, learning, memory researchgate.netjneurosci.org |
Inhibitory Neurotransmitter Activity (Glycine-gated Chloride Channel)
Glycine is a major inhibitory neurotransmitter, primarily in the spinal cord and brainstem. nih.govyoutube.com It exerts its effects by binding to and activating glycine receptors (GlyRs), which are ligand-gated chloride channels. nih.govnih.gov The binding of glycine to its receptor opens the integral anion channel, leading to an influx of chloride ions (Cl⁻) into the postsynaptic neuron. nih.gov This influx hyperpolarizes the cell, making it less likely to fire an action potential and thus inhibiting neuronal activity. nih.gov
These strychnine-sensitive glycine receptors are crucial for regulating the excitability of motor and sensory neurons. nih.gov The proper functioning of glycinergic synapses is essential for a variety of motor and sensory processes, including vision and audition. nih.gov During embryonic development, glycine can have a depolarizing effect on motor neurons due to higher intracellular chloride concentrations, leading to chloride efflux upon receptor activation. nih.gov
Co-agonist of NMDA Receptors
In addition to its inhibitory role, glycine is an essential co-agonist of N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors. wikipedia.orgnih.govnih.gov Activation of NMDA receptors requires the simultaneous binding of both glutamate and a co-agonist, which is typically glycine or D-serine. wikipedia.orgpatsnap.com NMDA receptors are heterotetramers, usually composed of two GluN1 subunits and two GluN2 subunits. Glycine binds to the GluN1 subunits, while glutamate binds to the GluN2 subunits. wikipedia.orgnih.gov
The binding of both agonists is necessary for the opening of the receptor's ion channel, which is permeable to cations, including a significant influx of Calcium (Ca²⁺). wikipedia.orgpatsnap.com This Ca²⁺ influx is a critical trigger for intracellular signaling pathways that underpin synaptic plasticity, a fundamental process for learning and memory. wikipedia.org The NMDA receptor channel is also subject to a voltage-dependent block by magnesium ions (Mg²⁺), which is relieved by depolarization of the postsynaptic membrane. wikipedia.orgpatsnap.com Therefore, the activation of NMDA receptors acts as a "coincidence detector," requiring both ligand binding and postsynaptic depolarization. wikipedia.org
Transporter-Mediated Interactions with Glutamate and GABA
The interplay between glycine, glutamate, and gamma-aminobutyric acid (GABA) is complex and involves transporter-mediated mechanisms that regulate their release and availability in the synapse. nih.govdntb.gov.ua Glycine transporters, specifically GlyT1 and GlyT2, are involved in these interactions. nih.govmdpi.com Studies have shown that exogenous glycine can stimulate the release of glutamate (measured as [³H]D-Aspartate) from hippocampal nerve terminals, a process partially mediated by both GlyT1 and, unusually, GlyT2. mdpi.com Conversely, D-aspartate can stimulate the release of glycine, an effect that is sensitive to glutamate transporter blockers. mdpi.comresearchgate.net
This suggests a functional coexistence of glycine and glutamate transporters on some nerve terminals, which may be relevant for cotransmission. mdpi.com These transporter-mediated interactions can influence the balance between excitation and inhibition in the central nervous system. nih.gov For instance, glycine-evoked release of glutamate would be excitatory, while glycine-evoked release of GABA would be inhibitory. nih.gov This crosstalk is of significant physiological and pathological interest, particularly in the context of regulating the availability of glycine and glutamate at NMDA receptors. nih.govresearchgate.net
Glycine in Cellular Processes and Protective Mechanisms
Glycine is involved in a wide array of cellular processes and exhibits protective effects in various models of cellular injury. nih.gov
Cytoprotection and Anti-ulcer Activity
Research has demonstrated that glycine possesses significant cytoprotective and anti-ulcer properties. nih.govnih.gov Studies in rats have shown that glycine can dose-dependently reduce gastric acid secretion. nih.gov Furthermore, pretreatment with glycine offered significant protection against gastric lesions induced by various factors, including hypothermic-restraint stress, indomethacin, and necrotizing agents like 80% ethanol, 0.2 M sodium hydroxide (B78521), and 0.6 M hydrochloric acid. nih.govnih.gov
The anti-ulcer activity of glycine is associated with its ability to inhibit the depletion of nonprotein sulfhydryls and gastric wall mucus caused by ethanol. nih.gov This suggests that glycine's protective effects on the gastric mucosa are mediated, at least in part, by preserving these crucial defensive elements. nih.gov
Table 1: Effects of Glycine on Induced Gastric Lesions in Rats
| Inducing Agent | Protective Effect of Glycine | Associated Mechanism | Reference |
|---|---|---|---|
| Hypothermic-Restraint Stress | Significant protection | Not specified | nih.gov |
| Indomethacin | Significant protection | Not specified | nih.gov |
| 80% Ethanol | Significant protection | Inhibition of nonprotein sulfhydryl and gastric wall mucus depletion | nih.gov |
| 0.2 M Sodium Hydroxide | Significant protection | Not specified | nih.gov |
| 0.6 M Hydrochloric Acid | Significant protection | Not specified | nih.gov |
Role in Immune Response, Growth, and Development
As a precursor for a variety of important metabolites such as creatine, glutathione, purines, and heme, glycine is fundamental for cellular growth and survival. nih.govunived.com It is also a key component of collagen, a major structural protein, highlighting its importance in tissue structure and regeneration. unived.com Studies have shown that glycine supplementation can improve the intestinal immunological barrier and favorably alter microbial composition, leading to enhanced growth performance in animal models. consensus.app
Protection against Ischemia, Hypoxia, and Reperfusion
Glycine has been shown to be effective in protecting against ischemia-reperfusion injury (IRI) in various experimental models. nih.gov This protective effect extends to related injuries caused by anoxia, hypoxia, and reoxygenation. nih.gov The mechanism of this protection is thought to involve direct cytoprotection, potentially by preventing the formation of pathological pores in the plasma membrane. nih.gov
In the context of renal IRI, studies have shown that glycine administration can reduce injury, in part by decreasing initial damage and preventing chronic hypoxia. researchgate.net For instance, in a rat model of mild renal ischemia-reperfusion, glycine-treated animals showed better-preserved glomerular filtration rates, minimized tubular injury, and lower levels of urinary lactate dehydrogenase (a marker of cell damage) compared to controls. researchgate.net Glycine also prevented the increase in a hypoxia marker in the outer medulla of the kidney following ischemia-reperfusion. researchgate.netphysiology.org Furthermore, glycine has been shown to be beneficial in attenuating intestinal ischemia-reperfusion injury and its systemic effects in murine models. nih.gov
Table 2: Protective Effects of Glycine in Ischemia-Reperfusion Injury Models
| Organ/Tissue | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Kidney | Rat model of 15-min ischemia | Reduced GFR impairment, minimized tubular injury, decreased urinary LDH, prevented chronic hypoxia. | researchgate.net |
| Intestine | Murine model of intestinal IRI | Preserved mucosal indices and histology, decreased lung myeloperoxidase activity, increased survival. | nih.gov |
| Liver | Transplanted livers | Attenuated ischemic injury. | nih.gov |
| Brain | Hypoxic-ischemic brain injury | Attenuated injury and improved mitochondrial function. | researchgate.net |
Applications of Glycine Hydrochloride in Advanced Materials and Systems
Glycine (B1666218) Hydrochloride in Material Science Research
In material science, glycine hydrochloride is utilized for its unique properties as a solvent and an additive. Researchers have explored its role in dissolving natural polymers like chitosan (B1678972) to create new materials and in optimizing the performance of next-generation solar cells.
This compound has been identified as a promising solvent for dissolving native chitosan, a naturally abundant biopolymer. daneshyari.comresearchgate.net This is a significant development because chitosan's strong hydrogen bonds and semi-crystalline structure make it insoluble in common solvents. daneshyari.com The ability to dissolve chitosan opens up new avenues for processing and fabricating chitosan-based materials. Regenerated chitosan membranes can be prepared from a this compound solution using techniques such as the dry technique. daneshyari.com This process involves dissolving chitosan in an aqueous solution of this compound, followed by casting and drying to form a membrane. daneshyari.comresearchgate.net
Chitosan membranes prepared using this compound as a solvent exhibit superior mechanical properties compared to those made with traditional acetic acid. daneshyari.com Specifically, a membrane prepared from a 2 wt.% chitosan solution in 2 wt.% this compound and dried using a dry technique shows a remarkable tensile strength and initial modulus. daneshyari.com These properties are not only better than those of acetic acid-prepared membranes but also surpass many chitosan blend membranes reported in the literature. daneshyari.comresearchgate.net The novel structure of the membrane when prepared from Gly·HCl contributes to its high tenacity. daneshyari.com
Table 1: Comparison of Mechanical Properties of Regenerated Chitosan Membranes
| Solvent System | Tensile Strength (MPa) | Initial Modulus (GPa) |
| This compound | 103.8 | 3.2 |
| Acetic Acid | Data not specified in the same context | Data not specified in the same context |
| Source: A comparative study on the chitosan membranes prepared from this compound and acetic acid. daneshyari.com |
The dissolution of chitosan in the this compound ionic liquid system is facilitated by the protonation of the amino (NH2) groups present in the chitosan polymer chains. researchgate.net Fourier-transform infrared spectroscopy (FT-IR) results confirm this mechanism. researchgate.net this compound, an acidic ionic liquid, acts as a solvent for chitosan with varying deacetylation degrees and molecular weights. researchgate.net Although it is a good solvent, studies have shown that a 2% aqueous solution of this compound is an optimal solvent system when considering the viscosity of the resulting chitosan solution. researchgate.net The interaction involves the disruption of the extensive hydrogen bond network within the chitosan structure, allowing the polymer chains to be solvated. nih.gov
This compound is used as an effective additive in the fabrication of lead-tin (Pb-Sn) based perovskite solar cells. researchgate.nettue.nl Additives are crucial for enhancing the performance and stability of these solar cells, and this compound has been shown to provide significant benefits when incorporated during the solution processing of the perovskite layer. researchgate.netnanoge.org It can be incorporated into various layers of the solar cell, including the hole transporting layer, the perovskite absorber itself, and as a top capping layer, to passivate defects. rsc.org
A major challenge in Pb-Sn perovskite solar cells is the easy oxidation of tin from its Sn²⁺ state to Sn⁴⁺, which creates defects and degrades the material. rsc.orgresearchgate.net this compound effectively retards this oxidation process within the precursor solution. researchgate.nettue.nl At low concentrations, typically between 1-2 mol%, it also improves the grain size distribution and crystallization of the perovskite material. researchgate.nettue.nl This leads to the formation of a smoother and more compact perovskite layer, which is crucial for efficient charge transport and reduced recombination. researchgate.nettue.nl The improved crystallinity is indicated by a smaller full width at half maximum (FWHM) of the characteristic diffraction peaks in X-ray diffraction (XRD) patterns.
The improvements in film morphology and composition due to the this compound additive directly translate to enhanced photovoltaic performance and stability. researchgate.net The smoother, more compact layer reduces non-radiative recombination and increases the lifetime of photogenerated charges. researchgate.nettue.nl This results in a higher power conversion efficiency (PCE). rsc.org For instance, the addition of 1-2 mol% of this compound has been shown to improve the open-circuit voltage (Voc) from 0.77 V to 0.80 V and substantially enhance the carrier lifetime of the perovskite film. nanoge.org The enhanced stability is observed under both operational conditions and against environmental factors like humidity, heat, and UV light. researchgate.netresearchgate.net Research indicates that this compound primarily improves the bulk of the perovskite layer rather than passivating the interfaces with the charge transport layers. tue.nl
Table 2: Effect of this compound on Perovskite Solar Cell Performance
| This compound Concentration (mol%) | Key Effects | Performance Outcome |
| 1-2 | Retards Sn²⁺ oxidation, improves grain size and crystallization, reduces non-radiative recombination. researchgate.nettue.nl | Increased power conversion efficiency, enhanced photogenerated charge lifetime, and improved stability. researchgate.net |
| 1-2 | Increases open-circuit voltage (Voc) from 0.77 V to 0.80 V, enhances carrier lifetime. nanoge.org | Drastically increased stability under operating conditions. nanoge.org |
| 9 | Achieves a long carrier lifetime of 527.0 ns. | High power conversion efficiency of 19.40% and good thermal stability. |
| Source: Multiple research findings on the effects of this compound on Perovskite Solar Cells. researchgate.nettue.nlnanoge.org |
Semi-Organic Crystals for Nonlinear Optics
Semi-organic crystals are a class of materials that combine the high optical nonlinearity of organic molecules with the favorable thermal and mechanical properties of inorganic materials. This compound is a precursor in the synthesis of such crystals, which are of significant interest for applications in nonlinear optics (NLO). These materials can be used in technologies requiring frequency conversion, such as lasers and optical data storage. cpacollege.org
L-Glycine Glycinium Hydrochloride Monohydrate (L-GGHCM) is a semi-organic crystal grown from aqueous solutions containing glycine and this compound. worldscientific.comworldscientific.com Specifically, it can be synthesized by combining an equimolar ratio of L-glycylglycine and hydronium chloride in distilled water and allowing for slow evaporation. worldscientific.com The resulting crystals are colorless and of good optical quality. worldscientific.com
Single-crystal X-ray diffraction (XRD) analysis reveals that L-GGHCM crystallizes in the orthorhombic system with the non-centrosymmetric space group P212121. worldscientific.comworldscientific.com The non-centrosymmetric arrangement is a crucial prerequisite for exhibiting second-order NLO properties. The crystal structure is a complex framework built from L-glycine glycinium cations, hydrochloride anions, and water molecules, held together by a network of hydrogen bonds. worldscientific.com The presence of the amino acid provides the organic component responsible for the high nonlinear optical response. cpacollege.org
Table 1: Crystallographic Data for L-Glycine Glycinium Hydrochloride Monohydrate (L-GGHCM)
| Property | Value | Source |
| Crystal System | Orthorhombic | worldscientific.com |
| Space Group | P212121 | worldscientific.comworldscientific.com |
| Synthesis Method | Slow Evaporation | worldscientific.comworldscientific.com |
| Appearance | Colorless, Transparent Crystals | worldscientific.com |
This table summarizes the key structural properties of L-GGHCM crystals as reported in scientific literature.
Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material, are "combined," and generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is a key metric for NLO materials.
The SHG efficiency of L-Glycine Glycinium Hydrochloride Monohydrate (L-GGHCM) has been measured using the Kurtz-Perry powder technique. researchgate.net Studies have consistently shown that L-GGHCM exhibits a significant NLO response. Its SHG efficiency is approximately 1.7 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used standard inorganic NLO material. worldscientific.comworldscientific.comresearchgate.net This enhanced efficiency, combined with good thermal stability and optical transparency in the visible region, makes L-GGHCM a promising candidate for frequency conversion applications. worldscientific.comworldscientific.com
Table 2: Relative SHG Efficiency of L-GGHCM
| Material | Relative SHG Efficiency | Source |
| L-GGHCM | ~1.7 times that of KDP | worldscientific.comworldscientific.comresearchgate.net |
| KDP (Reference) | 1.0 | worldscientific.comworldscientific.comresearchgate.net |
This table compares the Second Harmonic Generation (SHG) efficiency of L-GGHCM to the standard reference material, KDP.
This compound in Drug Delivery Systems
This compound and its derivatives are explored in drug delivery for their unique chemical properties. Their amphiphilic nature, combining both hydrophilic (water-loving) and hydrophobic (water-fearing) parts, allows them to act as versatile components in formulations designed to improve drug delivery. ontosight.ai
A significant challenge in pharmacology is the delivery of hydrophobic drugs, which have poor solubility in aqueous environments like the bloodstream. This compound derivatives can help overcome this issue. For instance, amphiphilic molecules like N-(3-(Dodecylamino)propyl)this compound possess a hydrophobic tail and a hydrophilic glycine head. ontosight.ai This structure allows them to self-assemble into micelles in water, creating a hydrophobic core that can encapsulate poorly soluble drugs, effectively increasing their solubility and suitability for administration. ontosight.airesearchgate.net
Similarly, ester derivatives such as Glycine, 4-methoxyphenyl (B3050149) ester, hydrochloride, feature increased lipophilicity due to the methoxyphenyl group. ontosight.ai This property can enhance the drug's ability to permeate biological membranes, while the hydrochloride component maintains aqueous solubility, making them useful as intermediates in creating prodrugs with improved pharmacokinetic profiles. ontosight.ai
The ability of a drug carrier to interact with and cross biological membranes is fundamental to its efficacy. Glycine-containing molecules are studied to understand these interactions. Research on glycine and short glycine peptides with model membranes shows that monomeric glycine tends to associate with the lipid interface. nih.gov The amphiphilic character of certain this compound derivatives facilitates their interaction with the lipid bilayers of cell membranes. ontosight.ai This interaction is crucial for the mechanism of action, which can involve disrupting the membrane or enabling translocation of the encapsulated drug into the cell. nih.gov While glycine itself is a simple amino acid, its incorporation into larger structures, such as glycine-rich antimicrobial peptides, is known to be important for their interaction with and disruption of bacterial membranes. nih.govfrontiersin.org
Ceramic materials like hydroxyapatite (B223615) (HAp), the main inorganic component of bone and teeth, are widely investigated for drug delivery, particularly in bone-related therapies. nih.gov Research has demonstrated that amino acids, including glycine, can be entrapped within the crystal structure of nanocrystalline hydroxyapatite during its synthesis via a precipitation method. diva-portal.org
This incorporation can influence the physicochemical properties of the hydroxyapatite, such as its crystallinity. nih.gov The amount of glycine entrapped is influenced by synthesis conditions like pH and temperature. diva-portal.org One study found that higher pH and temperature led to a greater amount of glycine being incorporated into the HAp structure. diva-portal.org This method offers a way to load therapeutic molecules directly into the bulk of a ceramic carrier, rather than just adsorbing them to the surface, potentially allowing for more controlled and sustained release profiles. diva-portal.orgnih.gov
Table 3: Glycine Entrapment in Nanocrystalline Hydroxyapatite (HAp)
| Parameter | Finding | Source |
| Entrapment Capacity | ~16 µg of glycine per mg of HAp | diva-portal.org |
| Effect of Temperature | Higher temperature increases entrapment | diva-portal.org |
| Effect of pH | Higher pH increases entrapment | diva-portal.org |
This table presents research findings on the entrapment of glycine into the crystal structure of hydroxyapatite, based on a controlled precipitation method.
Pro-drug and Drug Conjugate Development (e.g., Naproxen (B1676952) Glycine Conjugate)
The prodrug approach, where a drug is chemically modified to an inert form that becomes active after biotransformation, is a widely used strategy to overcome pharmaceutical and pharmacological barriers. nih.govjocpr.com Conjugating drugs with amino acids like glycine can enhance properties such as solubility, stability, and targeted delivery, while potentially reducing side effects. nih.govnih.gov
A notable example is the development of the naproxen-glycine conjugate (NAP-GLY). nih.govtandfonline.com Naproxen, a non-steroidal anti-inflammatory drug (NSAID), is effective but can cause gastrointestinal issues. tandfonline.com The synthesis of NAP-GLY aims to improve solubility and deliver naproxen to the colon while minimizing its release under gastric conditions. nih.govtandfonline.com This is achieved by creating a Type II A prodrug through a conventional coupling method. nih.govtandfonline.com
Research findings have demonstrated the benefits of this conjugation. The naproxen-glycine conjugate showed enhanced intrinsic dissolution capabilities and higher solubility in phosphate buffer at pH 7.4 compared to naproxen alone, without negatively impacting its partitioning ability. nih.govtandfonline.com In-vitro studies suggested that the conjugate could safely transit to the colon, where it is capable of reverting to release the parent drug. nih.gov Furthermore, in-vivo evaluations in models of induced colitis established the efficacy of NAP-GLY as an anti-inflammatory prodrug with significantly reduced gastric ulcerogenic potential. nih.gov Similar strategies have been employed for other NSAIDs, such as mefenamic acid, where glycine prodrugs exhibited better anti-inflammatory and analgesic activity with fewer gastrointestinal side effects compared to the parent drug. tandfonline.comnih.gov
The synthesis of these conjugates often involves multi-step processes. For instance, the synthesis of a naproxen-glycine conjugate can involve first creating a glycine methyl ester hydrochloride, which then reacts with the drug. researchgate.net Another method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). ijpbs.com
This compound as a Buffer Component
This compound is a crucial component in the preparation of low-pH buffer solutions widely used in biochemistry and molecular biology. ontosight.aiaatbio.com When combined, glycine and hydrochloric acid (HCl) form a buffer system that effectively resists changes in pH, typically within the range of 2.2 to 3.6. ontosight.aibiocompare.com This characteristic is vital for numerous laboratory applications where maintaining a stable pH is essential for preserving the structure and function of biological molecules. ontosight.ai
These buffers are utilized in a variety of techniques, including protein extraction, electrophoresis (such as SDS-PAGE), and immunological assays like ELISA, where stable pH conditions are necessary for optimal antigen-antibody interactions. ontosight.ai Glycine-HCl buffers are particularly prevalent in chromatography procedures. medicago.semedicago.se
Preparation of Glycine-HCl Buffer for Biochemical Applications
The preparation of a Glycine-HCl buffer involves dissolving glycine and hydrochloric acid in distilled water to achieve a specific molarity and pH. ontosight.aiaatbio.com A commonly used formulation is a 0.1 M Glycine-HCl buffer. aatbio.comthermofisher.comthermofisher.com
For example, to prepare 1 liter of 0.1 M Glycine-HCl buffer at pH 3.0, the following steps can be taken:
Start with approximately 800 mL of distilled water. aatbio.com
Add 7.5 grams of Glycine to the water. aatbio.com
Add hydrochloric acid to the solution. aatbio.com
Adjust the pH to the desired level (e.g., 3.0) using either HCl or NaOH. aatbio.com
Add distilled water to bring the final volume to 1 liter. aatbio.com
Commercially available pre-weighed pouches of glycine-HCl buffer mix are also common, which can be dissolved in a specific volume of deionized water to yield a buffer of a precise molarity and pH, simplifying the process and ensuring reproducibility. medicago.semedicago.se
Table 1: Example Recipe for 0.1 M Glycine-HCl Buffer (pH 3.0)
| Component | Amount for 1L |
| Glycine | 7.5 g |
| Hydrochloric Acid | As needed to adjust pH |
| Distilled Water | To a final volume of 1 L |
| Data Source: AAT Bioquest, 2025. aatbio.com |
Use in Immunohistochemistry and Protein Purification
Glycine-HCl buffers are extensively used in two major biochemical techniques: protein purification and immunohistochemistry.
In the realm of protein purification , particularly affinity chromatography, 0.1 M Glycine-HCl buffer with a pH between 2.5 and 3.0 is the most widely used elution buffer. thermofisher.comthermofisher.com This low-pH environment effectively dissociates the majority of protein-protein and antibody-antigen binding interactions, allowing for the release (elution) of the target protein from the affinity matrix. thermofisher.comthermofisher.com This method is used for purifying antibodies from Protein A or for isolating lectins. medicago.semedicago.se While highly effective, the low pH can potentially damage some sensitive proteins. Therefore, it is common practice to immediately neutralize the eluted fractions by adding an alkaline buffer, such as 1 M Tris-HCl at pH 8.5, to preserve the protein's structure and function. thermofisher.comthermofisher.com
In immunohistochemistry , a technique used to visualize the distribution of antigens in tissue sections, Glycine-HCl buffer plays a role in antigen retrieval and in blocking procedures. For example, a pH 3.5 glycine-HCl buffer has been used for antigen retrieval to demonstrate the Ki-67 proliferation antigen in paraffin-embedded sections. nih.gov In double autoimmunostaining procedures, washing with a 0.1 M this compound buffer at pH 2.2 has been shown to be an optimal treatment for suppressing the nonspecific binding of primary antibodies. nih.gov this compound has also been used as a component in stripping buffers for multiplex immunohistochemistry. sigmaaldrich.com
Table 2: Applications of Glycine-HCl Buffer
| Application Area | Specific Use | Typical pH Range | Reference |
| Protein Purification | Elution buffer in affinity chromatography | 2.5 - 3.0 | thermofisher.comthermofisher.combio-world.com |
| Immunohistochemistry | Antigen retrieval, blocking nonspecific binding | 2.2 - 3.5 | nih.govnih.gov |
| General Biochemistry | Stable buffer for various assays (e.g., ELISA) | 2.2 - 3.6 | ontosight.ai |
Computational Studies and Theoretical Modeling of Glycine and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of theoretical investigations into glycine (B1666218) and its protonated form, the glycinium cation, which is present in glycine hydrochloride. These calculations are broadly categorized into ab initio and Density Functional Theory (DFT) methods.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been instrumental in understanding the structure of glycine and its derivatives. Hartree-Fock (HF) self-consistent-field calculations, a foundational ab initio method, have been used to determine the equilibrium geometries of glycine and its peptide homologs. aip.org For instance, HF calculations with a 6-31G** basis set have been employed to predict the vibrational frequencies of this compound (GH) and glycylglycine (B550881) hydrochloride (GGH). acs.org By fitting the calculated force field to experimental vibrational frequencies of GH isotopomers, a scaled quantum mechanical force field was developed that accurately reproduced experimental frequencies with an average deviation of just 9.7 cm⁻¹. acs.org This scaled force field was then successfully used to predict the vibrational spectrum of the larger GGH molecule, demonstrating the transferability of such computational models from a parent amino acid to a dipeptide. acs.org
These calculations confirm that in this compound, the glycine molecule exists in its cationic form (NH₃⁺CH₂COOH), where the amino group is protonated. benthamdirect.comuc.pt Ab initio calculations at the UHF/6-31++G** level of theory have supported the structural elucidation of tripeptide hydrochlorides, showing stable conformers with distinct intermolecular hydrogen bonds. benthamdirect.com Furthermore, analysis of X-ray photoelectron spectroscopy (XPS) data for solid-phase glycine, supported by Hartree-Fock calculations, confirms the zwitterionic structure (⁺NH₃CH₂COO⁻) in the solid state, which arises from proton transfer from the carboxyl to the amino group. aip.orgresearchgate.net The calculated orbital energies from HF methods show reasonable agreement with the experimental binding energies of core-level electrons, validating the theoretical models. aip.orgresearchgate.net
Pseudospectral Hartree-Fock methods have also been applied to glycine, demonstrating the ability to accurately reproduce the relative and total energies for different conformations while being computationally faster than conventional HF codes. aip.org
Density Functional Theory (DFT) has become a widely used method for studying glycine and its interactions due to its balance of computational cost and accuracy. researchgate.net DFT calculations, particularly using hybrid functionals like B3LYP, have been employed to investigate a wide range of properties, from conformational analysis to reaction mechanisms and interactions with other molecules and surfaces. researchgate.netresearchgate.netacs.org
The interaction of glycine with water is crucial to its biological function and zwitterionic nature in solution. DFT studies have extensively modeled glycine-(water)n clusters to understand the effects of microsolvation. Calculations show that the presence of water molecules stabilizes the zwitterionic form of glycine. nih.gov The transition from the neutral form, stable in the gas phase, to the zwitterion is facilitated by water molecules that can form hydrogen-bond bridges, lowering the energy barrier for proton transfer. nih.govresearchgate.net
The total enthalpy for the interaction of two water molecules with glycine betaine (B1666868), a glycine derivative, is calculated to be around 55 kJ/mol for O(w)–H∙∙∙O bonds and 45 kJ/mol for C–H∙∙∙O(w) bonds. nih.gov This demonstrates the significant energetic contribution of hydration.
DFT calculations have been pivotal in elucidating the mechanism of proton transfer in glycine, which leads to the formation of the zwitterion predominant in aqueous solutions. uv.esresearchgate.net The process can occur directly as an intramolecular event or be mediated by surrounding water molecules. nih.gov
Ab initio molecular dynamics simulations suggest that the direct intramolecular proton transfer from the neutral form to the zwitterion is a rapid process. researchgate.netarxiv.org However, the presence of water molecules can provide alternative, lower-energy pathways. nih.gov Molecular dynamics simulations based on a ReaxFF reactive force field, developed from DFT data, indicate that the proton transfer is most likely mediated by a single water molecule. nih.gov The experimental activation energy for the tautomerization from the zwitterion to the neutral form is reported as 14.6 kcal/mol. uv.es DFT calculations combined with a polarizable continuum solvent model suggest that the rate-limiting step is not the proton transfer itself, but rather the reorientation of the hydrogen atom in the -COOH group. uv.es
Systematic mapping of the proton transfer network between two glycine molecules using DFT has also identified plausible mechanisms for peptide bond formation and hydrolysis. rsc.org
The interaction of glycine with 2D nanomaterials is a field of intense research for applications in biosensors and drug delivery. DFT is the primary tool for investigating the adsorption mechanisms and energies.
Studies on the adsorption of glycine onto graphene, hexagonal boron nitride (h-BN), and hexagonal silicon carbide (h-SiC) monolayers show different interaction strengths. rsc.org The interaction with graphene and h-BN is typically non-covalent physisorption, driven by van der Waals forces, with adsorption energies in the range of -0.10 to -0.35 eV. rsc.orgjchemlett.com In contrast, glycine tends to be chemisorbed onto the h-SiC surface, with significantly higher adsorption energies ranging from -1.01 to -1.319 eV. rsc.orgrsc.org This indicates a much stronger, covalent-like interaction with h-SiC. rsc.orgsemanticscholar.orgmdpi.com
The inclusion of dispersion corrections (like DFT-D3) in the calculations is crucial for obtaining accurate geometries and adsorption energies. rsc.org The electronic properties of the nanomaterials are generally preserved after glycine adsorption. rsc.org Studies on graphene oxide (GO) show that both neutral and zwitterionic glycine can adsorb non-dissociatively with binding energies of 14.4 and 12.2 kcal/mol, respectively, through noncovalent interactions with epoxy groups on the GO surface. researchgate.netnih.gov
| Nanosheet | Adsorption Energy Range (eV) | Interaction Type | Reference |
|---|---|---|---|
| Graphene | -0.121 to -0.345 | Physisorption (non-covalent) | rsc.org |
| h-BN | -0.103 to -0.325 | Physisorption (non-covalent) | rsc.org |
| h-SiC | -1.01 to -1.319 | Chemisorption | rsc.org |
Both ab initio and DFT methods are used to explore the conformational landscape of glycine and its derivatives. researchgate.net For gas-phase glycine, multiple stable conformers exist within a narrow energy range. researchgate.netnih.gov The global minimum is conformer Ip, with several others (IIp, IIn, IIIp, IIIn, and IVn) lying within 2.0 kcal/mol. researchgate.net The rotational barriers around the C-C, C-O, and C-N bonds generate these different conformers. nih.gov
Computational methods have been used to compare the spectroscopic properties of neutral dipeptides with their hydrochloride salts. researchgate.net These studies explain the role of intermolecular hydrogen bonding on the conformational behavior and observed spectra. researchgate.net For example, quantum chemical calculations support the structural analysis of L-methionyl-glycine and its hydrochloride, correlating theoretical data with experimental NMR and mass spectrometry results. researchgate.net Similarly, ab initio calculations have been used to support the structural elucidation of glycyl-L-phenylalanyl-glycine hydrochloride, identifying a single stable conformer with specific intermolecular hydrogen bonds. benthamdirect.com
Density Functional Theory (DFT) Studies
Modeling of Glycine Formation in Interstellar Medium
The search for glycine in the interstellar medium (ISM) is a significant topic in astrobiology, as its presence would support theories of an extraterrestrial origin for the building blocks of life. rsc.orgrsc.org Although definitive detection in the ISM remains elusive, numerous computational studies have explored plausible formation pathways under interstellar conditions. rsc.orguj.ac.za These models investigate reactions in both the gas phase and on the surfaces of interstellar ice grains. rsc.org
Theoretical calculations, employing methods like density functional theory (DFT) and coupled cluster (UCCSD(T)), have been used to examine various gas-phase reactions that could lead to glycine formation from simpler molecules known to exist in the ISM. rsc.orgnih.gov
One proposed pathway involves the reaction of the hydroxyl-carbonyl radical (HO-CO) with methanimine (B1209239) (CH₂NH), followed by hydrogenation. rsc.orgrsc.org Electronic structure calculations suggest this pathway has very small energy barriers that could be overcome even at the low temperatures of putative interstellar conditions (~50 K). rsc.orgnih.gov The key steps are:
HO-CO• + CH₂NH → •NHCH₂COOH (radical intermediate) rsc.orgrsc.org
•NHCH₂COOH + H₂ → Glycine + H• rsc.orgrsc.org
The first step is nearly barrierless (0.14 kcal mol⁻¹), and the second step has a surmountable barrier of approximately 3 kcal mol⁻¹. rsc.orgnih.gov This suggests that HO-CO•, CH₂NH, and H₂ could be viable precursors for gas-phase glycine synthesis. rsc.org
Other computationally investigated gas-phase pathways include:
Reactions involving the reaction of CH₂=NH, CO, and H₂O. uj.ac.za
Radical-molecule and radical-radical interactions involving species like NH₂, CH₂, CO, and OH. researchgate.netraa-journal.org
Photochemical pathways in the lowest singlet-excited state, which can lower energy barriers compared to ground-state (S₀) reactions. royalsocietypublishing.org
Reactions involving carboxylic acids like formic acid and acetic acid, which are abundant in the ISM. nih.gov Theoretical calculations suggest that in the gas phase, reactions of acetic acid with NH or NH₂OH are favorable. nih.gov
A potential precursor to glycine is aminoacetonitrile (B1212223) (AAN), which can be hydrolyzed to form glycine. arxiv.orgoup.com Chemical models suggest AAN is primarily formed via free-radical reactions on grain surfaces and is then desorbed into the gas phase. oup.com
| Reactants | Key Intermediates/Products | Computational Method | Key Finding | Reference |
|---|---|---|---|---|
| HO-CO• + CH₂NH + H₂ | •NHCH₂COOH | UCCSD(T), DFT | Low energy barriers (~0.14 and ~3 kcal mol⁻¹), feasible at ~50 K. | rsc.orgrsc.org |
| CH₂=NH + CO + H₂O | Glycine | Computational Calculations | A concerted reaction mechanism is proposed. | uj.ac.za |
| H₂O + CO + CH₂NH | Dihydroxy carbene (HOCOH) | Quantum Chemical Methods, NVE-MDSH | Photochemical pathways possess lower energy barriers than ground-state reactions. | royalsocietypublishing.org |
| Acetic Acid + NH or NH₂OH | Glycine | B3LYP, MP2 | Favorable reaction pathway in the gas phase. | nih.gov |
While gas-phase reactions are one possibility, the surfaces of interstellar dust grains, typically covered in water-ice mantles, are considered more likely locations for the formation of complex organic molecules like glycine. rsc.orgarxiv.org These icy surfaces can act as catalysts and as a third body to dissipate reaction energy. rsc.org
Quantum mechanical calculations have modeled glycine formation on water-ice clusters, which simulate the surfaces of interstellar grains. researchgate.netunito.it One prominent pathway investigated is an interstellar version of the Strecker synthesis. rsc.org The reactants (formaldehyde, ammonia (B1221849), and hydrogen cyanide) are present in ice mantles, and the reaction is catalyzed by water molecules which facilitate proton transfer steps, thereby lowering the kinetic energy barriers compared to the gas-phase equivalents. rsc.org
The harsh interstellar environment, with its photolytic radiation and ionizing particles, can create radical defects (like •OH) and ionic defects (like H₃O⁺) on the water-ice surfaces. researchgate.netunito.it These reactive sites can trigger the formation of glycine precursors. Computational studies using DFT have shown that:
Surface •OH radicals can react with incoming CO molecules to form the •COOH radical with a relatively low energy barrier (4–5 kcal mol⁻¹). researchgate.netunito.it
This •COOH radical can then couple with an incoming methanimine (NH=CH₂) molecule. unito.it
The presence of H₃O⁺ defects can facilitate the reaction by protonating NH=CH₂, which can then react with the •COOH radical. unito.it
These surface-mediated reactions are often referred to as "dark chemistry," meaning they can occur without the need for energetic radiation like UV photons, which was previously thought to be essential. qmul.ac.uk Laboratory experiments simulating these conditions have successfully formed glycine, confirming that molecules considered building blocks of life can form well before the birth of stars and planets. qmul.ac.ukau.dk The presence of water ice is considered essential for this process. qmul.ac.ukau.dk
Computational Approaches in Drug Discovery and Design (indirectly related to this compound applications)
While this compound itself is not typically the primary active pharmaceutical ingredient in drug discovery, computational studies of its interactions in solution provide valuable models for understanding the behavior of more complex pharmaceutical compounds.
The interaction between a solute (like a drug molecule) and the solvent is critical for its solubility, stability, and bioavailability. nih.gov Computational methods are used to study these interactions at a molecular level. Thermodynamic properties such as apparent molar volume and compressibility are calculated from experimental density and sound speed data and then interpreted in terms of molecular interactions. acs.org
Studies have investigated the interactions of glycine in aqueous solutions containing various pharmaceutical compounds, such as the local anesthetic procaine (B135) hydrochloride and the antidepressant nortriptyline (B1679971) hydrochloride. acs.orgresearchgate.net These studies use volumetric, acoustic, and viscometric measurements, which are then analyzed to understand the solute-solute and solute-solvent interactions occurring in the ternary systems (amino acid + drug + water). acs.orgresearchgate.net The results are interpreted in terms of different kinds of intermolecular forces, such as ion-hydrophilic and hydrophobic-hydrophobic interactions, which dictate the behavior of the molecules in solution. researchgate.net Such computational and thermodynamic analyses help in predicting the structure-making or structure-breaking ability of a solute in a given solvent system, which is fundamental knowledge for pharmaceutical formulation. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov This method has been applied to glycine and its derivatives, including this compound, to investigate their behavior in aqueous solutions and the solid state. rsc.orgworktribe.com
MD simulations of aqueous glycine solutions have been performed to study the aggregation of glycine zwitterions, the influence of concentration, and the effect of adding salts (like NaCl or KCl). nih.govrsc.orgf1000research.com Key findings from these simulations include:
Clustering: Glycine molecules in solution can form transient clusters, though monomers are typically dominant. nih.gov The presence of salt ions appears to be a significant factor in the formation and stability of larger clusters observed in some experiments. ed.ac.ukacs.org
Hydration: Glycine zwitterions are strongly hydrated, forming a distinct hydration layer. researchgate.net The number of water molecules in this layer decreases as the glycine concentration increases. researchgate.net
Ion Interactions: In solutions containing salts like NaCl, the Na⁺ ions tend to bind to the carboxylate group (COO⁻) of glycine, while Cl⁻ ions interact with the ammonium (B1175870) group (NH₃⁺). researchgate.net These ion interactions modify the hydration structure and can promote closer approaches between glycine molecules. researchgate.net
MD simulations have also been used to study solid-state properties. For this compound, simulations have been performed to understand the effects of molecular motion on solid-state NMR parameters. worktribe.comrsc.org By averaging parameters over the course of an MD simulation, a more accurate comparison between calculated and experimental NMR data can be achieved, accounting for the dynamic effects of molecular vibrations and rotations at a given temperature. worktribe.com
| System Studied | Force Field/Method | Key Focus | Primary Finding | Reference |
|---|---|---|---|---|
| Aqueous Glycine Solutions | AMBER | Effect of concentration on aggregation | Glycine clusters are dynamic, liquid-like, and strongly hydrated. | rsc.org |
| Aqueous Glycine Solutions (with and without salt) | OPLS (glycine), TIP3P (water) | Formation of giant clusters | Giant clusters seen in experiments are unlikely to be pure glycine and may involve salt impurities or reaction products. | nih.goved.ac.uk |
| This compound (solid state) | DFT-based MD (CASTEP) | Effect of molecular motion on NMR parameters | MD simulations provide corrections to static calculations, improving agreement with experimental NMR data. | worktribe.com |
| Aqueous Glycine with NaCl | Classical MD | Ion-zwitterion interactions | Na⁺ binds to the COO⁻ group and Cl⁻ binds to the NH₃⁺ group, modifying the hydration structure. | researchgate.net |
Future Directions and Emerging Research Areas
Novel Synthesis and Derivatization Strategies for Glycine (B1666218) Hydrochloride
While the synthesis of glycine hydrochloride is a well-established process, typically involving the reaction of glycine with hydrochloric acid, research is ongoing to develop more efficient, environmentally friendly, and scalable methods. chemicalbook.com Innovations in synthetic chemistry are focusing on green chemistry principles to minimize waste and energy consumption. One area of exploration is the use of novel catalysts to facilitate cleaner production processes in aqueous phases. google.com For instance, pyridine-based compounds like 4-Dimethylaminopyridine (B28879) (DMAP) have been investigated as catalysts for the amination of chloroacetic acid to produce glycine, which can then be converted to its hydrochloride salt. google.com
Another approach involves the hydrolysis of hippuric acid or aminoacetonitrile (B1212223) in the presence of hydrochloric acid. chemicalbook.com Research into optimizing reaction conditions, such as temperature and reactant concentrations, aims to improve yield and purity. google.com A patented process, for example, details a method of heating glycine with concentrated hydrochloric acid to a specific temperature range (50-55°C) followed by controlled cooling to crystallize the product, achieving high purity and yield. google.com
Derivatization strategies are crucial for the analysis of glycine and its related compounds. Novel derivatization reagents are being developed to enhance the sensitivity and specificity of analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC). nih.govacs.org For example, 3-nitrophenylhydrazine (B1228671) (3-NPH) has been successfully used as a derivatization agent for N-acyl glycines, enabling their detection in biological samples with high sensitivity. nih.govacs.org This method is advantageous as the reaction is rapid and occurs in an aqueous solution. nih.govacs.org Similarly, derivatization with dansylchloride allows for the quantification of glycine via HPLC with fluorescence detection. researchgate.net These advanced derivatization techniques are pivotal for metabolomics studies and for understanding the role of glycine derivatives in various biological processes.
A summary of novel synthesis and derivatization strategies is presented in the table below.
Table 1: Novel Synthesis and Derivatization Strategies| Strategy | Description | Key Compounds Involved | Primary Application | References |
|---|---|---|---|---|
| Catalytic Synthesis | Use of novel catalysts, such as pyridine-based compounds, to improve the efficiency and environmental friendliness of glycine synthesis. | Chloroacetic acid, Ammonia (B1221849), 4-Dimethylaminopyridine (DMAP) | Cleaner industrial production of glycine. | google.com |
| Optimized Crystallization | Precise control of temperature and concentration during the reaction of glycine and hydrochloric acid to maximize yield and purity. | Glycine, Hydrochloric Acid | High-purity this compound production. | google.com |
| 3-NPH Derivatization | Use of 3-nitrophenylhydrazine for derivatizing N-acyl glycines prior to LC-MS analysis. | N-Acyl glycines, 3-Nitrophenylhydrazine, 1-Ethyl[3-(dimethylamino)propyl]carbodiimide-HCl (EDCI) | Targeted metabolomics and sensitive detection in biological fluids. | nih.govacs.org |
| Dansylchloride Derivatization | Derivatization with dansylchloride for quantitative analysis of glycine using HPLC with fluorescence detection. | Glycine, Dansylchloride | Quantification of glycine in reaction mixtures and biological samples. | researchgate.net |
Advanced Spectroscopic and Imaging Techniques for Real-time Analysis
The real-time analysis of this compound and its interactions in complex systems is a burgeoning field, driven by advancements in spectroscopic and imaging technologies. These techniques are moving beyond static measurements to provide dynamic insights into biological and chemical processes.
Mass spectrometry-based methods are at the forefront of real-time amino acid monitoring in bioreactors. nih.gov This allows for the precise tracking of nutrient consumption, including glycine, which is crucial for optimizing cell culture conditions and maintaining the quality of biopharmaceutical products. nih.gov For instance, at-line mass spectrometry can quickly assess amino acid concentrations from crude bioreactor media, enabling timely supplementation to prolong culture viability. nih.gov
Electrochemical biosensors offer another promising avenue for the real-time detection of glycine. researchgate.net Researchers are developing novel sensors, such as those based on DNA immobilized on carbon nanotubes, for the voltammetric analysis of glycine. scispace.com These sensors can detect glycine in the nanomolar range, making them suitable for in vivo applications, such as monitoring neurotransmitter levels in the brain. scispace.com
Spectroscopic techniques are also being refined for more detailed analysis. While traditional methods like HPLC and GC-MS often require derivatization, ion-pair high-performance liquid chromatography (IP-HPLC) has emerged as a robust method for the separation and quantification of glycine oligomers without the need for derivatization. acs.orggoogle.com This is particularly useful for studying the prebiotic polymerization of glycine. acs.org Furthermore, advanced NMR techniques, such as those involving hyperpolarization, are being used to study enzymatic reactions in real-time, for example, the hydrolysis of N-acetylglycine. chemicalbook.com
The table below highlights some of the advanced analytical techniques being employed.
Table 2: Advanced Analytical Techniques for this compound| Technique | Principle | Application | Key Findings/Advantages | References |
|---|---|---|---|---|
| At-line Mass Spectrometry | Real-time monitoring of amino acid concentrations in bioreactor media. | Bioprocessing and pharmaceutical production. | Enables dynamic supplementation strategies to prolong cell culture and maintain product quality. | nih.gov |
| Electrochemical Biosensors | Voltammetric detection of glycine using modified electrodes (e.g., DNA-immobilized carbon nanotubes). | Neurochemical analysis and in vivo monitoring. | High sensitivity (nanogram range) and potential for real-time measurement in living tissues. | scispace.com |
| Ion-Pair HPLC (IP-HPLC) | Separation of glycine and its oligomers based on ion-pairing with a reagent in the mobile phase. | Analysis of glycine polymerization and prebiotic chemistry. | Allows for quantitative analysis of underivatized glycine oligomers. | acs.org |
| Hyperpolarized NMR | Enhancement of NMR signal to observe fast enzymatic reactions in real-time. | Mechanistic studies of enzyme kinetics. | Enables the real-time tracking of substrate conversion, such as the hydrolysis of N-acetylglycine. | chemicalbook.com |
Further Elucidation of Biochemical Pathways and Therapeutic Implications
Research continues to unravel the complex roles of glycine in biochemical pathways and its potential therapeutic applications. Glycine is synthesized in the body from serine, threonine, and choline (B1196258) and is degraded through several pathways, including conversion to serine or glyoxylate (B1226380). nih.govwikipedia.org It is a precursor for numerous important biomolecules, such as purines, heme, and glutathione (B108866), highlighting its central role in metabolism. nih.govebsco.com
As an inhibitory neurotransmitter in the spinal cord, glycine acts on glycine-gated chloride channels. drugbank.comsigmaaldrich.com However, it also functions as a co-agonist at excitatory NMDA receptors in the brain, modulating glutamatergic neurotransmission. drugbank.com This dual role is the basis for its investigation in a range of neurological and psychiatric conditions. For instance, high doses of glycine have been studied as a supplementary treatment for schizophrenia. ebsco.comnih.gov
Emerging research points to the therapeutic potential of glycine in a variety of other conditions. Studies have shown that glycine supplementation can have cytoprotective and anti-inflammatory effects, potentially benefiting conditions like inflammatory bowel disease and protecting against organ injury during transplantation. nih.gov Its ability to reduce oxidative stress by increasing intracellular glutathione levels is another key area of investigation. Furthermore, glycine has been shown to improve sleep quality, an effect mediated by the activation of NMDA receptors in the suprachiasmatic nucleus, which leads to peripheral vasodilation and a decrease in core body temperature. nih.gov There is also preliminary evidence for its role in managing metabolic disorders like type 2 diabetes and in promoting wound healing. ebsco.com
The diverse therapeutic implications of glycine are summarized below.
Table 3: Therapeutic Implications of Glycine| Therapeutic Area | Mechanism of Action | Potential Application | References |
|---|---|---|---|
| Neurological Disorders | Modulation of NMDA receptors. | Adjunctive therapy for schizophrenia. | ebsco.comnih.gov |
| Inflammatory Conditions | Inhibition of inflammatory responses and cytoprotection. | Treatment of inflammatory bowel disease, sepsis, and arthritis. | nih.gov |
| Metabolic Health | Involvement in glucose metabolism. | Management of type 2 diabetes. | ebsco.com |
| Sleep Disorders | Activation of NMDA receptors in the suprachiasmatic nucleus. | Improvement of sleep quality. | nih.gov |
| Organ Protection | Reduction of ischemia-reperfusion injury. | Prevention of organ failure after transplantation. | nih.gov |
Development of this compound-Based Functional Materials
The unique properties of this compound are being harnessed to create novel functional materials with a wide range of applications. Its ability to act as a solvent and a precursor is leading to innovations in materials science.
In the field of renewable energy, this compound has been used as an additive in the fabrication of perovskite solar cells. sciopen.comresearchgate.net It has been shown to improve the quality of the perovskite film, leading to enhanced stability and efficiency of the solar cells. sciopen.comresearchgate.net Specifically, it can help in the formation of the desired perovskite phase and passivate defects in the crystal structure. sciopen.com
This compound is also being explored as a green solvent for processing biopolymers. It can dissolve chitosan (B1678972), a naturally abundant polymer, allowing for the fabrication of regenerated chitosan fibers and membranes. researchgate.netsigmaaldrich.com These materials have potential applications in areas such as water treatment and biomedical engineering. For example, chitosan membranes prepared using this compound have shown enhanced capacity for copper biosorption compared to those prepared with traditional acetic acid. researchgate.net
Furthermore, this compound is a component in the synthesis of new nonlinear optical (NLO) materials. worldscientific.comworldscientific.com Crystals such as L-Glycine Glycinium Hydrochloride Monohydrate (L-GGHCM) exhibit second harmonic generation, a property that is valuable for laser technology and optical communications. worldscientific.comworldscientific.com Research in this area focuses on growing high-quality crystals and characterizing their optical and thermal properties. worldscientific.comworldscientific.com
The development of glycine betaine-grafted nanocellulose represents another innovative use, creating bio-based flocculants for wastewater treatment. vliz.be Although this uses a derivative, the parent compound's chemistry is foundational.
A summary of these emerging functional materials is provided below.
Table 4: this compound-Based Functional Materials| Material Type | Role of this compound | Potential Application | Key Properties | References |
|---|---|---|---|---|
| Perovskite Solar Cells | Additive during solution processing. | Renewable energy generation. | Improved perovskite film quality, enhanced stability and efficiency. | sciopen.comresearchgate.net |
| Chitosan-Based Materials | Solvent for dissolving chitosan. | Water treatment, biomedical applications. | Enables formation of fibers and membranes with high biosorption capacity. | researchgate.netsigmaaldrich.com |
| Nonlinear Optical Crystals | Component in crystal synthesis. | Laser technology, optical communications. | Exhibits second harmonic generation and good thermal stability. | worldscientific.comworldscientific.com |
| Bio-based Flocculants | Precursor for functionalization of nanocellulose. | Wastewater treatment. | Effective and sustainable material for water purification. | vliz.be |
Integration of Experimental and Computational Approaches for Predictive Modeling
The synergy between experimental research and computational modeling is accelerating our understanding of this compound at a molecular level. Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, are providing insights that are often difficult to obtain through experiments alone.
Computational studies are being used to model the fundamental properties of glycine and its interactions. For example, DFT calculations have been employed to investigate the interaction between glycine and metal oxide nanoclusters, which is relevant for the development of biosensors. acs.org These models can predict the most stable configurations and the nature of the electronic interactions. acs.org Similarly, computational models have been developed to predict the solubility and acid-base properties of amino acids in various aqueous solutions, which is crucial for chemical process design. nih.govresearchgate.net
Molecular dynamics simulations are offering a dynamic view of how this compound and its constituent ions interact with other molecules, such as proteins and surfaces. nih.govacs.org These simulations can elucidate the role of glycine as an excipient in stabilizing protein formulations by characterizing the interactions between glycine, water, and the protein surface. nih.govacs.orgresearchgate.net This predictive capability is invaluable for the rational design of stable biopharmaceutical products.
The integration of experimental data with computational models is also key to understanding complex phenomena. For instance, combining experimental measurements of glycine oligomerization with computational analysis helps to build a more complete picture of prebiotic chemical evolution. researchgate.net The combination of experimental techniques like atomic force microscopy with theoretical calculations provides a powerful approach to validate computational predictions about molecular interactions. acs.org This integrated approach is essential for building predictive models that can guide future experimental work and accelerate the discovery of new applications for this compound.
The table below outlines the integration of experimental and computational methods.
Table 5: Integration of Experimental and Computational Approaches| Computational Method | Experimental Counterpart/Validation | Area of Study | Key Insights | References |
|---|---|---|---|---|
| Density Functional Theory (DFT) | Atomic Force Microscopy (AFM), Spectroscopy | Biosensor development, materials science. | Predicts stable interaction geometries and electronic properties of glycine on surfaces. | acs.org |
| Molecular Dynamics (MD) Simulations | Aggregation kinetics studies, thermodynamic measurements. | Protein formulation, biophysics. | Elucidates the molecular mechanisms by which glycine stabilizes proteins in solution. | nih.govacs.org |
| Chemical Modeling (e.g., Pitzer model) | Solubility and potentiometric measurements. | Chemical engineering, geochemistry. | Develops predictive models for the solubility and phase behavior of glycine in complex electrolyte solutions. | nih.govacs.org |
| Quantum Chemical Simulations | Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy. | Astrochemistry, photochemistry. | Investigates the decomposition mechanisms of glycine under irradiation, relevant to its survival in interstellar ices. | researchgate.net |
Q & A
Q. What are the recommended methods for synthesizing and purifying glycine hydrochloride in laboratory settings?
this compound is synthesized by reacting glycine with hydrochloric acid under controlled stoichiometric conditions. Purification is typically achieved via recrystallization using ethanol-water mixtures to remove impurities. For high-purity crystalline forms, slow evaporation techniques (e.g., in aqueous solutions at 25–30°C) are effective . Ensure pH monitoring during synthesis to avoid by-products like glycine dimers. Detailed protocols should specify solvent ratios, temperature, and drying conditions (e.g., vacuum desiccation) to ensure reproducibility .
Q. What safety precautions are essential when handling this compound in research laboratories?
Key precautions include:
- Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of HCl vapors released during decomposition.
- Immediate rinsing with water for 15+ minutes in case of exposure (skin/eyes).
- Storage in airtight containers away from bases and oxidizers. Refer to GHS guidelines (e.g., H314 for skin corrosion) and safety data sheets for specific handling protocols .
Q. Which spectroscopic and diffraction techniques are most effective for characterizing this compound's structural properties?
- Single-crystal X-ray diffraction : Determines crystal lattice parameters and spatial arrangement .
- FT-IR spectroscopy : Identifies functional groups (e.g., NH₃⁺, COO⁻) and hydrogen-bonding networks.
- UV-Vis spectroscopy : Measures optical transparency (e.g., cutoff wavelength at 240 nm) and transmission efficiency .
- Powder XRD : Confirms crystallinity and phase purity. Complementary techniques like elemental analysis and NMR validate molecular composition .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data reported for this compound across different studies?
Conduct systematic solubility studies under controlled variables (temperature, pH, solvent composition). Use gravimetric or UV-Vis quantification for accuracy. Apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors. Cross-validate results with thermodynamic models (e.g., UNIQUAC) to predict solubility behavior under untested conditions .
Q. What role does this compound play in the development of semiorganic optical materials, and how can its nonlinear optical (NLO) properties be optimized?
this compound acts as a precursor in crystals like bis(glycine) strontium dichloride trihydrate (GSC), which exhibit 80% visible-light transmission and tunable NLO activity. Optimization strategies include:
- Adjusting stoichiometry during crystal growth.
- Doping with transition metals (e.g., Zn²⁺) to enhance hyperpolarizability.
- Hirshfeld surface analysis to map intermolecular interactions and guide structural modifications .
Q. How can near-infrared spectroscopy (NIRS) be validated for quantifying this compound in complex formulations?
- Develop a partial least squares (PLS) model using calibration samples with known glycine concentrations.
- Validate with independent test sets, calculating root mean squared error (RMSE < 0.3) and correlation coefficients (R² > 0.99).
- Preprocess spectra (e.g., baseline correction, normalization) to reduce noise.
- Cross-reference with HPLC or titration methods for accuracy verification .
Q. What experimental design considerations are critical for studying this compound's stability under varying environmental conditions?
- Use factorial design to test factors like temperature, humidity, and light exposure.
- Monitor degradation via HPLC for glycine content and chloride ion release.
- Accelerated stability studies (40°C/75% RH) predict shelf-life using the Arrhenius equation.
- Include control samples with desiccants to isolate moisture effects .
Q. How does this compound interact with neuronal glycine transporters (GlyT1), and what methodological approaches are used to study this?
this compound serves as a glycine source in GlyT1 inhibition assays. Key methods include:
- Radiolabeled [³H]-glycine uptake assays in transfected cell lines.
- Electrophysiology to measure NMDA receptor potentiation in the presence of GlyT1 inhibitors (e.g., ALX 5407 hydrochloride).
- IC₅₀ determination via dose-response curves to assess transporter affinity .
Methodological Best Practices
- Reproducibility : Document experimental parameters (e.g., solvent purity, crystallization rate) in detail .
- Data Analysis : Use software like CrystalExplorer for Hirshfeld surface analysis or MATLAB for PLS modeling .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal of HCl-containing by-products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
